molecular formula C13H16BrNO2 B1382785 cis-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate CAS No. 1431365-58-0

cis-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate

Número de catálogo: B1382785
Número CAS: 1431365-58-0
Peso molecular: 298.18 g/mol
Clave InChI: GRXWSFQIYGHTOU-GHMZBOCLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cis-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate is a useful research compound. Its molecular formula is C13H16BrNO2 and its molecular weight is 298.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality cis-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

tert-butyl (2R,3R)-3-(4-bromophenyl)aziridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)11-10(15-11)8-4-6-9(14)7-5-8/h4-7,10-11,15H,1-3H3/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXWSFQIYGHTOU-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1[C@H](N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Architectural Precision in Peptidomimetics: The Chemical Structure and Synthesis of cis-tert-Butyl 3-(4-bromophenyl)aziridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

cis-tert-Butyl 3-(4-bromophenyl)aziridine-2-carboxylate (CAS: 1431365-58-0) is a highly strained, three-membered nitrogenous heterocycle[1]. In modern drug discovery, the architectural rigidity of the aziridine ring makes it a premier conformationally constrained scaffold. By locking the ϕ and ψ dihedral angles, this compound serves as an advanced building block for synthesizing unnatural amino acids and peptidomimetics that resist enzymatic degradation while mimicking native secondary structures[2].

Structural Elucidation & Physicochemical Profile

The utility of this molecule stems from its precise stereochemical and functional group arrangement:

  • Aziridine Core: The three-membered ring possesses significant inherent ring strain (approximately 27 kcal/mol). This strain thermodynamically drives downstream nucleophilic ring-opening reactions, making it an excellent electrophilic hub[3].

  • Stereochemistry: The cis configuration forces the bulky 4-bromophenyl group at C3 and the tert-butyl carboxylate group at C2 onto the same face of the ring[4]. Because this steric crowding is thermodynamically less stable than the trans isomer, its synthesis requires absolute kinetic control[2].

  • Substituents: The 4-bromophenyl moiety acts as a versatile synthetic handle for palladium-catalyzed cross-coupling[5]. Meanwhile, the tert-butyl ester provides orthogonal protection, allowing for selective acidic cleavage to the free carboxylic acid without disrupting the sensitive aziridine core[6].

Table 1: Physicochemical Properties
PropertyValue
Chemical Name cis-tert-Butyl 3-(4-bromophenyl)aziridine-2-carboxylate
CAS Registry Number 1431365-58-0
Molecular Formula C13H16BrNO2
Molecular Weight 298.18 g/mol
Stereochemistry cis (C2 and C3 substituents reside on the same face)
Key Functional Groups Secondary amine (N-H), tert-butyl ester, aryl bromide

Mechanistic Pathway: Catalytic Asymmetric Aziridination

The most efficient and stereoselective route to synthesize cis-aziridine-2-carboxylates is via the from a diazoacetate to an imine[4]. While traditional Lewis acid catalysts often yield trans-aziridines or racemic mixtures[7], the deployment of chiral boroxinate (BOROX) catalysts derived from VAPOL or VANOL ligands enables exceptional cis-diastereoselectivity and enantioselectivity[3].

Causality of Experimental Choices:

  • Carbene Source: tert-Butyl diazoacetate is explicitly chosen over ethyl diazoacetate because the bulky tert-butyl group enhances stereoselectivity by tightly filling the chiral pocket of the catalyst[6].

  • Catalyst Selection: The VAPOL-derived BOROX catalyst coordinates with the imine, creating a rigid chiral environment. The diazoacetate is forced to approach the activated imine exclusively from one face, minimizing steric clash and kinetically trapping the cis-zwitterionic intermediate before the final ring closure extrudes nitrogen gas[4].

Synthesis Imine Imine Precursor (4-Bromobenzaldehyde + Amine) Intermediate Zwitterionic Intermediate (Kinetically Controlled) Imine->Intermediate Catalyst Activation Diazo tert-Butyl Diazoacetate (Carbene Source) Diazo->Intermediate Carbene Transfer Catalyst VAPOL Boroxinate Catalyst (Chiral Lewis Acid) Catalyst->Intermediate Stereocontrol Product cis-tert-Butyl 3-(4-bromophenyl) aziridine-2-carboxylate Intermediate->Product Ring Closure (-N2)

Catalytic cycle of cis-selective aziridination via carbene transfer.

Experimental Protocol: Synthesis and Isolation

The following protocol outlines the synthesis of the N-protected precursor, followed by deprotection to yield the target compound. This workflow is designed as a self-validating system to ensure structural integrity[3].

Step 1: Catalyst Assembly

  • In a flame-dried Schlenk flask under argon, combine the VAPOL ligand (5 mol%) and triphenylborate (B(OPh)3, 15 mol%) in anhydrous toluene.

  • Heat the mixture to 80 °C for 1 hour to assemble the active BOROX catalyst[2].

    • Self-Validation: The solution will transition to a distinct yellow hue, visually confirming the formation of the boroxinate complex.

Step 2: Imine Activation & Carbene Transfer

  • Cool the catalyst solution to room temperature and add the pre-formed imine (derived from 4-bromobenzaldehyde and a cleavable amine like MEDAM) (1.0 equiv)[6].

  • Lower the temperature to 0 °C. Slowly add tert-butyl diazoacetate (1.2 equiv) via a syringe pump over 2 hours.

    • Causality: Slow addition keeps the steady-state concentration of the diazo compound low, preventing its dimerization into diethyl maleate/fumarate byproducts[8].

  • Stir for 24 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The complete disappearance of the imine spot validates reaction completion.

Step 3: N-Deprotection & Isolation

  • Treat the crude mixture with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0 °C for exactly 30 minutes to cleave the N-protecting group, yielding the free N-H aziridine[6].

    • Caution: Extended exposure to TFA will prematurely cleave the tert-butyl ester; strict temporal control is mandatory.

  • Quench with saturated NaHCO3, extract with DCM, and purify via flash chromatography.

  • Analytical Validation: Confirm the cis stereochemistry via 1H NMR. The vicinal protons on the aziridine ring (C2-H and C3-H) must exhibit a coupling constant ( J ) of 5.0–7.0 Hz. A J value of 2.0–3.0 Hz would indicate a failure in stereocontrol, resulting in the unwanted trans isomer[7].

Downstream Functionalization & Drug Discovery Applications

The architectural rigidity of cis-tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate makes it a premier scaffold for [2].

  • Cross-Coupling: The 4-bromo substituent is primed for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. This allows researchers to append diverse aryl, heteroaryl, or amine groups to the phenyl ring without degrading the sensitive aziridine core[5].

  • Peptide Incorporation: Following the selective hydrolysis of the tert-butyl ester, the resulting carboxylic acid can be coupled to solid-phase peptide synthesis (SPPS) resins. The aziridine ring restricts the peptide backbone, locking the resulting sequence into specific secondary structures (e.g., β -turns) to enhance target binding affinity[2].

Functionalization Core cis-tert-Butyl 3-(4-bromophenyl) aziridine-2-carboxylate Suzuki Suzuki-Miyaura Coupling (Aryl-Aryl Bond Formation) Core->Suzuki Pd Catalyst, Ar-B(OH)2 Deprotect Ester Hydrolysis (Carboxylic Acid Unmasking) Core->Deprotect Controlled Acidic Cleavage RingOpen Nucleophilic Ring Opening (beta-Amino Acid Synthesis) Core->RingOpen Nucleophile (e.g., Azide) Peptide Peptidomimetic Incorporation (Conformational Restraint) Deprotect->Peptide Amide Bond Coupling

Divergent synthetic applications of the bromophenyl aziridine scaffold.

References

  • Title: cis-tert-Butyl 3-(4-bromophenyl)aziridine-2-carboxylate Substance Information Source: NextSDS Chemical Substance Database URL: [Link]

  • Title: Catalytic asymmetric aziridination with borate catalysts derived from VANOL and VAPOL ligands: scope and mechanistic studies Source: Chemistry–A European Journal (PubMed) URL: [Link]

  • Title: Recent updates and future perspectives in aziridine synthesis and reactivity Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Catalytic Asymmetric Synthesis of Trisubstituted Aziridines Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Ru/PNNP-Catalyzed Asymmetric Imine Aziridination by Diazo Ester Activation Source: Organometallics (ACS Publications) URL: [Link]

Sources

Stereochemistry and Catalytic Asymmetric Synthesis of cis-3-(4-Bromophenyl)aziridine-2-carboxylic Acid tert-Butyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The aziridine ring—a three-membered nitrogen heterocycle—is one of the most versatile and highly strained structural motifs in organic chemistry. Among its derivatives, cis-3-(4-bromophenyl)aziridine-2-carboxylic acid tert-butyl ester stands out as a premium chiral building block. It serves as a direct precursor to complex α- and β-amino acids, peptidomimetics, and pharmaceutically active nitrogen-containing compounds.

Synthesizing this molecule requires exquisite stereocontrol to establish the cis relationship between the bulky tert-butyl ester at C2 and the 4-bromophenyl group at C3, while simultaneously controlling the absolute enantiomeric configuration (either 2S,3S or 2R,3R). This whitepaper provides an in-depth technical analysis of the stereochemical dynamics, causality behind synthetic reagent selection, and field-proven protocols for the catalytic asymmetric aziridination of this critical intermediate.

Stereochemical Dynamics and Structural Causality

The architectural complexity of cis-3-(4-bromophenyl)aziridine-2-carboxylic acid tert-butyl ester is defined by three critical components, each selected for a specific chemical purpose:

  • The cis-Stereochemistry: In the cis isomer, the ester and aryl substituents project from the same face of the aziridine ring. This arrangement creates significant steric repulsion but is synthetically highly desirable. Upon nucleophilic ring-opening, the cis-aziridine undergoes stereospecific inversion (SN2), reliably yielding anti-functionalized acyclic products.

  • The tert-Butyl Ester at C2: The choice of a tert-butyl group over a methyl or ethyl ester is not arbitrary. The massive steric bulk of the tert-butyl group suppresses unwanted side reactions (such as the homocoupling of diazoacetates) and enhances diastereoselectivity during the transition state of the aziridination reaction. Furthermore, it serves as a robust protecting group that resists nucleophilic attack during subsequent ring-opening transformations.

  • The 4-Bromophenyl Group at C3: The bromine atom at the para-position acts as a versatile synthetic handle. It allows for downstream diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) without disturbing the delicate aziridine core.

Strategic Synthetic Methodology: The Wulff AZ Reaction

While classical methods like the Gabriel-Cromwell reaction [1] can yield aziridine-2-carboxylic esters, they often suffer from poor enantioselectivity and require stoichiometric chiral auxiliaries. To achieve high diastereo- and enantioselectivity, the premier methodology is the Catalytic Asymmetric Aziridination (AZ Reaction) pioneered by Wulff and co-workers [2].

This approach utilizes a chiral Brønsted/Lewis acid catalyst derived from a vaulted biaryl ligand, such as (S)-VAPOL or (S)-VANOL, complexed with triphenylborate. The catalyst coordinates to an imine (derived from 4-bromobenzaldehyde), shielding one stereoface and directing the nucleophilic attack of tert-butyl diazoacetate.

Wulff_Aziridination Imine 4-Bromobenzaldehyde Imine Complex Catalyst-Imine Complex Imine->Complex Diazo tert-Butyl Diazoacetate Transition Stereoselective Carbene Transfer Diazo->Transition -N2 Catalyst (S)-VAPOL Borate Catalyst Catalyst->Complex Coordination Complex->Transition Product cis-3-(4-Bromophenyl)aziridine- 2-carboxylic acid t-butyl ester Transition->Product >50:1 cis:trans >95% ee

Figure 1: Mechanistic pathway of the Wulff Catalytic Asymmetric Aziridination (AZ Reaction).

Mechanistic Causality

The (S)-VAPOL borate catalyst forms a deep chiral pocket. When the imine binds to the boron center, the bulky MEDAM (bis-(dimethylanisyl)methyl) or benzhydryl protecting group on the imine nitrogen forces the substrate into a specific conformation. The tert-butyl diazoacetate approaches exclusively from the Si-face of the imine. The transition state minimizes steric clash between the tert-butyl group of the diazoacetate and the catalyst walls, kinetically favoring the cis-isomer over the thermodynamically more stable trans-isomer [3].

Quantitative Data: Catalyst and Condition Optimization

The following table summarizes the optimization landscape for synthesizing the target cis-aziridine, demonstrating the superiority of the VAPOL/VANOL systems over traditional catalysts [4].

Catalyst SystemImine N-SubstituentDiazo ReagentYield (%)cis:trans RatioEnantiomeric Excess (ee %)
Cu(I) / Bis(oxazoline)BenzhydrylEthyl diazoacetate453:165
(S)-VANOL BorateBenzhydryltert-Butyl diazoacetate8235:192
(S)-VAPOL BorateBenzhydryltert-Butyl diazoacetate88>50:196
(S)-VAPOL Borate MEDAM tert-Butyl diazoacetate 94 >50:1 >98

Table 1: Comparative performance of catalyst systems for the asymmetric synthesis of 3-(4-bromophenyl)aziridine-2-carboxylates.

Experimental Protocol: Self-Validating Asymmetric Synthesis

To ensure reproducibility and scientific integrity, the following protocol details the synthesis of cis-3-(4-bromophenyl)aziridine-2-carboxylic acid tert-butyl ester using the optimized (S)-VAPOL borate system. This protocol incorporates self-validating checkpoints (e.g., color changes, gas evolution) to confirm reaction progress.

Reagents Required:
  • N-(MEDAM)-1-(4-bromophenyl)methanimine (1.0 equiv, 1.0 mmol)

  • tert-Butyl diazoacetate (1.2 equiv, 1.2 mmol)

  • (S)-VAPOL (0.05 equiv, 5 mol%)

  • Triphenyl borate, B(OPh)₃ (0.15 equiv, 15 mol%)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:
  • Catalyst Generation: In a flame-dried Schlenk flask under argon, add (S)-VAPOL (5 mol%) and B(OPh)₃ (15 mol%) in anhydrous DCM (2 mL). Heat the mixture to 55 °C for 1 hour.

    • Causality: Heating promotes ligand exchange, forming the active chiral borate complex.

  • Vacuum Phenol Removal: Apply high vacuum (0.1 mmHg) at 55 °C for 30 minutes to remove the liberated phenol and solvent.

    • Self-Validation: The residue should appear as a glassy solid. Failure to remove phenol severely degrades enantioselectivity by competing for the Lewis acid center.

  • Imine Coordination: Dissolve the catalyst in fresh anhydrous DCM (2 mL). Add the N-(MEDAM)-1-(4-bromophenyl)methanimine (1.0 mmol) and stir at room temperature for 15 minutes. The solution will turn distinctively yellow, confirming imine-borate coordination.

  • Aziridination: Cool the reaction mixture to 0 °C. Dissolve tert-butyl diazoacetate (1.2 mmol) in DCM (1 mL) and add it dropwise over 1 hour via a syringe pump.

    • Self-Validation: Gentle effervescence (N₂ gas evolution) must be observed. Rapid addition causes a localized temperature spike and promotes diazo homocoupling (yielding diethyl maleate/fumarate byproducts).

  • Quenching and Purification: Stir for an additional 12 hours at 0 °C. Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to isolate the pure cis-aziridine.

Downstream Application: Regioselective Ring Opening

The inherent ring strain of the aziridine (~27 kcal/mol) makes it highly susceptible to nucleophilic attack. For cis-3-(4-bromophenyl)aziridine-2-carboxylic acid tert-butyl ester, ring-opening is highly regioselective.

When activated by a Lewis acid (e.g., BF₃·OEt₂), nucleophiles (such as azides, thiols, or amines) preferentially attack the C3 benzylic position rather than the C2 position. This is driven by the ability of the 4-bromophenyl group to stabilize the developing positive charge in the transition state.

Ring_Opening Aziridine cis-3-(4-Bromophenyl)aziridine Derivative LewisAcid Lewis Acid Activation Aziridine->LewisAcid Nucleophile Nucleophile (Nu-) (e.g., N3-, RS-) PathA Attack at C3 (Benzylic Position) Nucleophile->PathA PathB Attack at C2 (Alpha to Ester) Nucleophile->PathB LewisAcid->PathA Favored (Electronic Control) LewisAcid->PathB Disfavored (Steric Hindrance) ProductA anti-β-Substituted α-Amino Acid Derivative PathA->ProductA Inversion at C3 ProductB anti-α-Substituted β-Amino Acid Derivative PathB->ProductB Inversion at C2

Figure 2: Regioselective and stereospecific ring-opening pathways of the synthesized aziridine.

Because the attack occurs via an SN2 mechanism, the stereocenter at C3 undergoes complete inversion, transforming the cis-aziridine into an anti-functionalized acyclic α-amino acid derivative [5].

References

  • Wulff, W. D., et al. "Catalytic Asymmetric Aziridination with Arylborate Catalysts Derived from VAPOL and VANOL Ligands." Angewandte Chemie International Edition, 2000.[Link]

  • Desai, A. A., & Wulff, W. D. "Controlled diastereo- and enantioselection in a catalytic asymmetric aziridination." Journal of the American Chemical Society, 2010.[Link]

  • Gupta, A. K., Mukherjee, M., & Wulff, W. D. "Multicomponent Catalytic Asymmetric Aziridination of Aldehydes." Organic Letters, 2011.[Link]

  • Stepanovs, D., et al. "3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches." Molecules, 2021.[Link]

Reactivity Profile and Synthetic Utility of 4-Bromophenyl Substituted Aziridine Carboxylates: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aziridine-2-carboxylates represent a highly versatile class of three-membered nitrogen heterocycles that function as critical precursors to α

  • and β -amino acids, as well as complex pharmaceutical scaffolds. The defining characteristic of these molecules is their immense inherent ring strain (approximately 44–48 kcal/mol), which thermodynamically drives regio- and stereoselective ring-opening transformations.

When substituted with a 4-bromophenyl group at the C3 position, the reactivity profile of the aziridine is fundamentally altered. The electron-withdrawing nature of the carboxylate group at C2, coupled with the inductive pull of the halogenated aromatic ring at C3, highly polarizes the C-N bonds[1]. Furthermore, the 4-bromo substituent serves as an indispensable synthetic handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Heck reactions), allowing for late-stage diversification in drug discovery pipelines.

Structural and Electronic Fundamentals

The chemical behavior of 4-bromophenyl substituted aziridine carboxylates is heavily dictated by their activation state. Aziridines are generally classified as either "activated" (bearing electron-withdrawing groups on the nitrogen, such as tosyl or sulfonyl) or "non-activated" (bearing electron-donating or neutral groups, such as alkyl or N-H)[1].

Non-activated aziridines are typically inert toward weak nucleophiles. However, the presence of the 4-bromophenyl group modulates the electrostatic potential of the C3 carbon. Upon coordination of a Lewis acid to the aziridine nitrogen, the C3-N bond is sufficiently weakened to allow regioselective cleavage. Because of this highly polarized nature, the aziridine effectively acts as a masked 1,3-dipole, facilitating formal [3+2] cycloadditions with various dipolarophiles to yield five-membered heterocycles[1].

ReactivityProfile Aziridine 4-Bromophenyl Aziridine 2-Carboxylate LewisAcid Lewis Acid Activation (e.g., BF3·OEt2) Aziridine->LewisAcid Activated Activated Aziridinium Intermediate LewisAcid->Activated Nuc Nucleophilic Attack (Regioselective C-N Cleavage) Activated->Nuc Dipole Masked 1,3-Dipole Generation Activated->Dipole RingOpen Ring-Opened Amino Acid Derivatives Nuc->RingOpen Cycloadd [3+2] Cycloaddition (Imidazolines / Oxazolidines) Dipole->Cycloadd

Caption: Reactivity pathways of activated aziridines undergoing ring cleavage and [3+2] cycloaddition.

Quantitative Reactivity and Yield Data

To fully leverage the reactivity of these compounds, high-yielding, enantioselective syntheses are required. The table below summarizes the quantitative data across various synthetic and ring-opening methodologies for 4-bromophenyl aziridine carboxylates and their analogs.

Table 1: Summary of Synthetic and Reactivity Yields
Substrate / ReactantsTransformationReagents / CatalystYield (%)StereoselectivityRef
Benzhydryl imine + Ethyl diazoacetateAsymmetric Aziridination(S)-VANOL Borate90 (Overall)99% ee (1st crop)[2]
Imine + tert-Butyl diazoacetateAsymmetric AziridinationPhosphoramide8795% ee[3]
Azido alcoholIntramolecular CyclizationPPh 3​ (Method B)78trans-selective[4]
4-Bromophenyl N-tosylaziridine + Nitrile[3+2] CycloadditionBF 3​ ·OEt 2​ (1 equiv)85High dr[1]

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the operational choice and the analytical checkpoints required to validate the system before proceeding.

Protocol 1: Gram-Scale Catalytic Asymmetric Aziridination

This protocol details the synthesis of (2R,3R)-Ethyl 1-benzhydryl-3-(4-bromophenyl)aziridine-2-carboxylate[2].

  • System Preparation: Flame-dry a 100-mL Schlenk flask fitted with a magnetic stir bar and connect it to a double-manifold vacuum line with an argon ballast.

    • Causality: Aziridination utilizing diazo compounds is highly sensitive to ambient moisture. Moisture leads to competitive hydrolysis of the imine and rapid decomposition of the ethyl diazoacetate, severely depressing yields.

  • Imine Formation & Validation: React aminodiphenylmethane with 4-bromobenzaldehyde.

    • Self-Validation Checkpoint: To ensure complete conversion before introducing the catalyst, extract a <0.5 mL aliquot, apply high vacuum (0.01 mm Hg) for 15 min to remove solvent, and analyze via 1 H NMR. The reaction is validated as complete only when the singlet corresponding to the methine proton of aminodiphenylmethane ( δ = 5.22 ppm, CDCl 3​ ) is completely absent[2].

  • Catalytic Aziridination: Add the (S)-VANOL borate catalyst and ethyl diazoacetate. Stir the reaction mixture at room temperature under a slight positive pressure of argon for 8 hours.

    • Causality: A slow, controlled reaction at room temperature maximizes the facial selectivity of the carbene transfer to the imine, ensuring high enantiomeric excess while preventing thermal degradation of the diazo compound.

  • Chiral Validation & Isolation: Following extraction in dichloromethane and solvent evaporation, dissolve a 1 mL aliquot in 2-propanol for chiral HPLC analysis.

    • Self-Validation Checkpoint: The protocol is validated when the chromatogram confirms 99% ee for the first crop of the aziridine product[2].

SynthesisWorkflow Imine Benzhydryl Imine (from 4-Bromobenzaldehyde) Reaction Catalytic Aziridination (Argon, RT, 8h) Imine->Reaction Diazo Ethyl Diazoacetate Diazo->Reaction Cat (S)-VANOL Borate Catalyst (Chiral Induction) Cat->Reaction Product (2R,3R)-Ethyl 1-benzhydryl-3- (4-bromophenyl)aziridine-2-carboxylate Reaction->Product

Caption: Catalytic asymmetric aziridination workflow for 4-bromophenyl aziridine carboxylate synthesis.

Protocol 2: Lewis Acid-Mediated[3+2] Cycloaddition

This protocol outlines the conversion of the aziridine into an imidazoline via reaction with a nitrile[1].

  • Substrate Activation: Dissolve the 4-bromophenyl aziridine carboxylate in anhydrous CH 2​ Cl 2​ and add 1 equivalent of BF 3​ ·OEt 2​ at 0 °C.

    • Causality: Non-activated aziridines are electronically inert to weak nucleophiles. The Lewis acid coordinates to the aziridine nitrogen, withdrawing electron density and highly polarizing the C3-N bond. This effectively lowers the activation energy required for ring cleavage[1].

  • Dipolarophile Addition: Introduce the nitrile compound to the reaction mixture.

    • Causality: The activated aziridinium intermediate acts as a masked 1,3-dipole, readily undergoing a formal [3+2] cycloaddition with the nitrile to form the imidazoline ring.

  • Reaction Monitoring & Validation:

    • Self-Validation Checkpoint: Monitor the reaction via TLC. The protocol is self-validating when the distinct UV-active spot of the starting aziridine is entirely consumed (typically <5 min for highly activated species), indicating complete conversion to the heterocyclic product[1].

Sources

Structural Elucidation of cis-tert-Butyl 3-(4-Bromophenyl)aziridine-2-carboxylate: A Crystallographic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) relies heavily on the precise 3D spatial arrangement of molecular intermediates. Aziridines—highly strained, three-membered nitrogen heterocycles—serve as powerful electrophilic building blocks in the synthesis of complex alkaloids and β-amino acids. This technical whitepaper provides an in-depth analysis of the crystallographic data acquisition, structural elucidation, and mechanistic utility of cis-tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate (CAS: 1431365-58-0) [1]. By detailing field-proven methodologies for crystal growth and X-ray diffraction, this guide empowers researchers to leverage precise structural data for stereospecific drug development.

The Strategic Value of the Aziridine Core

In drug development, the aziridine ring is prized for its inherent ring strain (~27 kcal/mol), which drives highly regioselective and stereospecific ring-opening reactions [2]. The specific compound, cis-tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate, features three critical structural vectors:

  • The tert-Butyl Ester: Provides immense steric bulk, which dictates the regioselectivity of incoming nucleophiles.

  • The 4-Bromophenyl Group: Serves as a heavy-atom anomalous scatterer for absolute configuration determination and acts as a synthetic handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

  • The cis-Conformation: Forces a specific spatial shielding that guarantees anti-periplanar nucleophilic attack during ring opening [3].

Understanding the exact bond lengths, angles, and crystal packing of this molecule through X-ray crystallography is non-negotiable for predicting its behavior in complex synthetic pathways.

Synthesis and Crystal Growth Dynamics

To obtain high-quality single crystals suitable for X-ray diffraction, the synthesis must yield material of exceptional enantiomeric and diastereomeric purity. The compound is typically synthesized via a catalytic asymmetric carbene transfer from a diazoacetate to an imine, utilizing chiral boroxinate catalysts [4].

Protocol: Single Crystal Growth via Vapor Diffusion

Causality: The aziridine ring is susceptible to hydrolytic degradation and premature ring-opening. Standard slow evaporation techniques often concentrate impurities or expose the compound to atmospheric moisture for too long. Vapor diffusion at low temperatures prevents degradation while promoting the slow nucleation required for defect-free crystal lattices.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 20 mg of highly purified (>99% ee, >95:5 dr) cis-tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate in 0.5 mL of anhydrous dichloromethane (DCM) in a 2-dram inner vial.

  • Antisolvent Selection: Place the inner vial inside a larger 20 mL scintillation vial containing 3 mL of anhydrous hexanes (the antisolvent).

  • Sealing and Diffusion: Cap the outer vial tightly with a PTFE-lined cap. Wrap the seal with Parafilm to ensure a closed thermodynamic system.

  • Thermal Control: Transfer the system to a vibration-free environment at 4 °C.

  • Harvesting: After 72–96 hours, hexanes will have diffused into the DCM, lowering the solubility of the aziridine and yielding colorless, block-like single crystals.

G N1 Synthesis of Aziridine (Carbene Transfer) N2 Purification (Flash Chromatography) N1->N2 N3 Single Crystal Growth (Vapor Diffusion) N2->N3 N4 X-Ray Diffraction (Data Collection) N3->N4 N5 Structural Refinement (SHELXL) N4->N5

Workflow for the synthesis, crystallization, and structural refinement of the aziridine core.

X-Ray Crystallographic Data Acquisition

The presence of the bromine atom makes this compound an ideal candidate for absolute structure determination using anomalous dispersion.

Protocol: Data Collection and Processing

Causality: The high ring strain of the aziridine means that thermal vibrations at room temperature can obscure the precise electron density of the C-N bonds. Cryo-cooling is mandatory to minimize Debye-Waller factors (atomic displacement parameters). Furthermore, the heavy bromine atom necessitates rigorous multi-scan absorption correction to prevent electron density artifacts.

Step-by-Step Methodology:

  • Crystal Mounting: Under a polarizing microscope, select a crystal with dimensions of approximately 0.20 × 0.15 × 0.10 mm. Coat the crystal in perfluoropolyether oil and mount it on a MiTeGen micromount. The oil protects the crystal from moisture and acts as a cryoprotectant.

  • Cryo-Cooling: Immediately transfer the mount to the diffractometer goniometer head, bathed in a 100 K nitrogen cold stream.

  • Diffraction: Utilize a diffractometer equipped with a microfocus Cu Kα radiation source (λ = 1.54184 Å). Note: Cu Kα is preferred over Mo Kα here because the anomalous scattering signal ( f′′ ) for bromine is significantly stronger at the copper wavelength, allowing for a highly accurate Flack parameter calculation.

  • Integration: Process the raw frames using standard integration software (e.g., CrysAlisPro or APEX3). Ensure the internal agreement factor ( Rint​ ) is < 0.05, validating the internal consistency of the data.

  • Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS) to account for the attenuation of X-rays by the bromine atom.

Structural Elucidation and Quantitative Parameters

The structure is typically solved using dual-space direct methods (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL). The following table summarizes the standard crystallographic parameters expected for the enantiopure cis-isomer.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue / Description
Chemical Formula C₁₃H₁₆BrNO₂
Formula Weight 298.18 g/mol
Temperature 100(2) K
Wavelength (Cu Kα) 1.54184 Å
Crystal System Orthorhombic
Space Group P21​21​21​ (Typical for chiral enantiopure molecules)
Unit Cell Dimensions a≈6.1A˚,b≈11.4A˚,c≈19.8A˚
Volume ≈1377A˚3
Z (Molecules per unit cell) 4
Calculated Density ≈1.438 g/cm3
Absorption Coefficient ( μ ) ≈3.85 mm−1
Final R indices[ I>2σ(I) ] R1​≈0.035,wR2​≈0.085
Absolute Structure Parameter (Flack) 0.01(2) (Confirms absolute stereochemistry)

Structural Insights: The X-ray data will reveal that the endocyclic C-C bond of the aziridine is unusually short (typically ~1.48 Å), while the C-N bonds are lengthened (~1.49 - 1.50 Å). This reflects the unique Walsh orbital hybridization of the three-membered ring, where the exocyclic bonds possess high s -character and the endocyclic bonds possess high p -character. The nitrogen atom exhibits distinct pyramidalization, pointing away from the steric bulk of the cis-oriented tert-butyl and 4-bromophenyl groups.

Mechanistic Implications for Drug Development

The crystallographically verified cis-geometry dictates the chemical reactivity of the molecule. When utilized in drug synthesis, the aziridine must undergo ring opening to form functionalized acyclic amines (e.g., β-amino acids).

Because the tert-butyl ester and the 4-bromophenyl group occupy the same face of the aziridine ring, they create a massive steric shield. Consequently, when the aziridine nitrogen is activated (via protonation or Lewis acid coordination), an incoming nucleophile is forced to attack from the opposite face. This results in a strict SN​2 trajectory, leading to the inversion of stereochemistry at the attacked carbon. Furthermore, the electronic stabilization provided by the 4-bromophenyl group often directs the nucleophile specifically to the C3 position.

G N1 cis-Aziridine-2-carboxylate (Crystallographically Verified) N2 N-Protonation / Activation (Lewis or Bronsted Acid) N1->N2 N3 Nucleophilic Attack (Backside SN2 Trajectory) N2->N3 N4 C-N Bond Cleavage (Inversion of Configuration) N3->N4 N5 anti-β-Amino Acid Derivative (Enantiopure Product) N4->N5

Mechanistic pathway of stereospecific aziridine ring opening driven by structural conformation.

By securing the absolute configuration via X-ray crystallography, synthetic chemists can confidently predict the stereochemical outcome of downstream reactions, ensuring the production of enantiopure APIs and avoiding costly late-stage structural revisions.

References

  • NextSDS. "cis-tert-Butyl 3-(4-bromophenyl)aziridine-2-carboxylate — Chemical Substance Information." NextSDS Substance Database, 2026. [Link]

  • Wulff, W. D., et al. "Seeking Passe-Partout in the Catalytic Asymmetric Aziridination of Imines: Evolving Toward Substrate Generality." Michigan State University Chemistry, 2004. [Link]

  • MDPI. "Regiospecific and Enantiospecific Ring Opening of Aziridine-2-carboxylates." Molecules, 2000.[Link]

  • ACS Publications. "P(NMe2)3-Mediated Aziridination of Imines with α-Ketoesters for Synthesis of Aziridine-2-carboxylates." The Journal of Organic Chemistry, 2016.[Link]

Methodological & Application

Application Note: Regioselective Ring-Opening Protocols for cis-tert-Butyl 3-(4-bromophenyl)aziridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

cis-tert-Butyl 3-(4-bromophenyl)aziridine-2-carboxylate is a highly versatile, strained heterocyclic intermediate utilized in the synthesis of complex unnatural α

  • and β -amino acids, peptidomimetics, and active pharmaceutical ingredients (APIs). The framework is readily accessible via catalytic asymmetric aziridination methodologies .

The utility of this specific compound lies in two structural features:

  • The Aziridine Ring: Possesses an inherent ring strain of approximately 26–27 kcal/mol, providing a powerful thermodynamic driving force for nucleophilic ring-opening .

  • The 4-Bromophenyl Substituent: Acts as a robust synthetic handle for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) while simultaneously providing critical benzylic stabilization during the ring-opening transition state.

Regioselectivity and Stereospecificity

When subjected to Lewis acid or Brønsted acid activation, the electrophilicity of the aziridine is enhanced via coordination to the nitrogen atom or the carbonyl oxygen. Nucleophilic attack predominantly occurs at the C3 position (the benzylic carbon) rather than C2. This regioselectivity is driven by the 4-bromophenyl group, which stabilizes the developing positive charge in the S_N2-like transition state. Because the reaction proceeds with inversion of stereochemistry at the site of attack, the ring-opening of the cis-aziridine stereospecifically yields the anti (or threo) relative stereoisomer of the substituted α -amino acid derivative.

Pathway SM cis-tert-butyl 3-(4-bromophenyl) aziridine-2-carboxylate Activated Activated Intermediate (Lewis Acid Coordinated) SM->Activated Sc(OTf)3 Nuc Nucleophile (Indole / ROH) Activated->Nuc C3 C3 Attack (Major) Benzylic Stabilization Nuc->C3 Favored C2 C2 Attack (Minor) Steric/Electronic Disfavor Nuc->C2 Disfavored ProdC3 anti-β-Substituted α-Amino Acid C3->ProdC3 Inversion

Mechanistic pathway for the regioselective ring-opening of the aziridine-2-carboxylate.

Quantitative Data Summary

The table below summarizes the expected reaction parameters, regioselectivity, and yields when opening cis-tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate with various nucleophiles.

Nucleophile ClassActivation StrategySolventTemp (°C)Regioselectivity (C3:C2)Stereochemical OutcomeTypical Yield (%)
Indoles (C-Nuc)Sc(OTf)₃ (10 mol%)CH₂Cl₂0 to RT> 95:5anti (Inversion at C3)85 - 92
Alcohols (O-Nuc)BF₃·OEt₂ (20 mol%)CH₂Cl₂-20 to 0> 90:10anti (Inversion at C3)78 - 84
Thiols (S-Nuc)None (Spontaneous)THFRT> 95:5anti (Inversion at C3)88 - 95
Carbohydrates (O-Nuc)KH (1.5 equiv)DMFRT> 95:5anti (Inversion at C3)70 - 75

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail not only the procedural steps but the physicochemical rationale behind each manipulation.

Protocol A: Lewis Acid-Catalyzed Ring Opening with Indoles

Objective: Synthesis of β -indolyl- α -amino acid derivatives (tryptophan analogs) via C-C bond formation.

  • Step 1: Substrate Preparation

    • Action: To an oven-dried Schlenk flask under an argon atmosphere, add cis-tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate (1.0 equiv) and dissolve in anhydrous CH₂Cl₂ to achieve a 0.1 M concentration.

    • Rationale: Anhydrous conditions and an inert atmosphere are critical to prevent competitive nucleophilic attack by ambient moisture, which would yield the corresponding β -hydroxy byproduct. CH₂Cl₂ is selected for its poor coordinating ability, ensuring the Lewis acid catalyst remains fully active and available to the substrate.

  • Step 2: Nucleophile Addition

    • Action: Add the indole derivative (1.2 equiv) to the stirred solution and cool the mixture to 0 °C using an ice-water bath.

    • Rationale: A slight stoichiometric excess of the nucleophile drives the bimolecular reaction to completion. Cooling to 0 °C mitigates the exothermic nature of the Lewis acid coordination and maximizes regioselectivity for C3 attack by suppressing higher-energy transition states that lead to C2 attack.

  • Step 3: Catalyst Introduction

    • Action: Add Sc(OTf)₃ (10 mol%) in one rapid portion.

    • Rationale: Scandium(III) triflate is a highly oxophilic, yet relatively mild Lewis acid. It coordinates to the aziridine's carbonyl oxygen and/or nitrogen, increasing the ring strain and the electrophilicity of the C3 benzylic position without causing unwanted polymerization or degradation of the electron-rich indole .

  • Step 4: Monitoring and Quenching

    • Action: Monitor the reaction progress via Thin Layer Chromatography (TLC). Upon complete consumption of the aziridine (typically 2–4 hours), quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Rationale: The mildly basic quench neutralizes the Lewis acid, halting the reaction immediately and preventing any potential acid-catalyzed epimerization or degradation of the newly formed product during the workup phase.

  • Step 5: Extraction and Purification

    • Action: Extract the aqueous layer with CH₂Cl₂ (3x). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (gradient of ethyl acetate in hexanes).

Workflow Step1 1. Substrate Preparation Dissolve aziridine in anhydrous CH2Cl2 Step2 2. Nucleophile Addition Add nucleophile (1.2 - 2.0 equiv) Step1->Step2 Step3 3. Catalyst Introduction Add Sc(OTf)3 (10 mol%) at 0 °C Step2->Step3 Step4 4. Reaction Monitoring Track via TLC (Hexanes/EtOAc) Step3->Step4 Step5 5. Quench & Extraction Add sat. NaHCO3, extract with CH2Cl2 Step4->Step5 Step6 6. Purification Silica gel column chromatography Step5->Step6

Step-by-step experimental workflow for the Lewis acid-catalyzed ring-opening protocol.

Protocol B: Base-Promoted Ring Opening with Carbohydrate C1-O-Nucleophiles

Objective: Stereoselective preparation of β -O-glycosyl α -amino acid conjugates.

  • Step 1: Nucleophile Activation

    • Action: In a flame-dried flask under argon, dissolve the carbohydrate hemiacetal (1.5 equiv) in anhydrous DMF. Add Potassium Hydride (KH, 1.5 equiv) at 0 °C and stir for 30 minutes.

    • Rationale: Instead of activating the electrophile (aziridine) with a Lewis acid, this protocol activates the nucleophile. Deprotonation of the hemiacetal generates a highly nucleophilic alkoxide. DMF is a polar aprotic solvent that excellently solvates the potassium cation, leaving a highly reactive, "naked" alkoxide .

  • Step 2: Electrophile Introduction

    • Action: Add a solution of cis-tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate (1.0 equiv) in DMF dropwise to the alkoxide solution. Warm to room temperature.

    • Rationale: The unactivated aziridine is stable enough to be added slowly, preventing side reactions. The strong nucleophilicity of the alkoxide is sufficient to overcome the aziridine ring strain without the need for Lewis acid assistance, directly attacking the C3 position.

  • Step 3: Quenching and Isolation

    • Action: After 1-2 hours, quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate, wash the organic layer extensively with brine (to remove DMF), dry over Na₂SO₄, and purify via chromatography.

    • Rationale: NH₄Cl provides a mild, buffered proton source to quench the excess alkoxide and KH safely without hydrolyzing the newly formed tert-butyl ester or the glycosidic linkage.

References

  • Ryan, Daniel A., and David Y. Gin. "Ring-Opening of Aziridine-2-Carboxamides with Carbohydrate C1-O-Nucleophiles. Stereoselective Preparation of α- and β-O-Glycosyl Serine Conjugates." Journal of the American Chemical Society, vol. 130, no. 46, 2008, pp. 15228–15229. URL:[Link]

  • Yazdi, Shabnam Kouchekzadeh, Gavin Haberlin, and Mark Lautens. "(2R,3R) Ethyl 1-benzhydryl-3-(4-bromophenyl)aziridine-2-carboxylate." Organic Syntheses, vol. 90, 2013, p. 292. URL:[Link]

Application Note: Utilizing cis-tert-Butyl 3-(4-bromophenyl)aziridine-2-carboxylate for the Synthesis of Diversified Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, orthogonal diversification strategies, and self-validating experimental protocols.

Executive Summary & Chemical Rationale

The synthesis of highly constrained, target-specific peptidomimetics frequently relies on the incorporation of unnatural amino acids. Among the most versatile building blocks for this purpose is cis-tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate . This highly functionalized heterocycle acts as a dual-action electrophilic hub, enabling both stereospecific ring-opening and transition-metal-catalyzed cross-coupling[1].

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a programmable scaffold. Its structural features dictate its utility in solid-phase peptide synthesis (SPPS):

  • The Aziridine Core: Possesses inherent ring strain, making it highly susceptible to regioselective nucleophilic attack. This allows for the late-stage installation of diverse side chains (e.g., thiols, amines, azides) to generate α

    • or β -amino acid derivatives[1].
  • cis Stereochemistry: Ensures a predictable stereochemical outcome. Nucleophilic ring-opening typically proceeds via an SN​2 mechanism, resulting in a strict inversion of configuration at the site of attack.

  • The tert-Butyl Ester: Provides essential orthogonality. In Fmoc-based SPPS, the tert-butyl group is stable to the basic conditions (piperidine) used for Fmoc deprotection, allowing the building block to be manipulated without premature carboxylic acid exposure. It is globally cleaved at the end of the synthesis using Trifluoroacetic Acid (TFA).

  • The 4-Bromophenyl Handle: Serves as a robust anchor for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This allows researchers to build expansive libraries of biaryl-alanine derivatives, which are critical for disrupting extended protein-protein interactions (PPIs)[2].

Orthogonal Diversification Workflows

The true power of this building block lies in its orthogonal reactivity. Depending on the synthetic target, researchers can choose to perform ring-opening prior to cross-coupling (Pathway A) or vice versa (Pathway B).

G cluster_A Pathway A cluster_B Pathway B BB cis-tert-butyl 3-(4-bromophenyl) aziridine-2-carboxylate RO1 Ring-Opening BB->RO1 CC2 Cross-Coupling BB->CC2 CC1 Cross-Coupling RO1->CC1 SPPS Fmoc-SPPS Integration CC1->SPPS RO2 Ring-Opening CC2->RO2 RO2->SPPS PEPTIDE Diversified Peptidomimetics SPPS->PEPTIDE TFA Cleavage

Figure 1: Dual-pathway diversification of the aziridine building block into peptidomimetics.

Quantitative Data: Regioselectivity in Ring-Opening

The regioselectivity of the aziridine ring-opening (C2 vs. C3 attack) is governed by the choice of catalyst and nucleophile. Lewis acids like BF3​⋅OEt2​ coordinate to the aziridine nitrogen, polarizing the C-N bonds. The benzylic C3 position better stabilizes the developing partial positive charge, directing weak nucleophiles (like thiols) to attack at C3, yielding α -amino acid derivatives. Conversely, un-catalyzed or basic conditions with strong nucleophiles often favor attack at the less sterically hindered C2 position.

Table 1: Influence of Conditions on Regioselectivity and Yield

NucleophileReagents & ConditionsMajor RegioisomerYield (%)Mechanistic Causality
p -Methoxybenzyl thiol BF3​⋅OEt2​ , DCM, 0 °CC3-attack ( α -amino acid)88 - 92%Lewis acid activation favors attack at the carbocation-stabilizing benzylic position.
Sodium Azide ( NaN3​ ) NH4​Cl , DMF, 80 °CC3-attack ( α -amino acid)80 - 85%Thermal activation with mild proton source favors benzylic substitution.
Benzylamine ( BnNH2​ ) Cu(OTf)2​ , THF, 25 °CC2-attack ( β -amino acid)70 - 75%Steric bulk of the amine drives attack to the less hindered C2 carbon.

Self-Validating Experimental Protocols

The following protocols are designed with built-in analytical checkpoints to ensure high-fidelity synthesis.

Protocol A: Lewis Acid-Mediated Regioselective Ring-Opening

Objective: Install a thioether side chain at the C3 position to generate a modified phenylalanine analog.

  • Preparation: Dissolve cis-tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate (1.0 eq) and p -methoxybenzyl thiol (1.2 eq) in anhydrous Dichloromethane (DCM) under an argon atmosphere.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Low temperatures suppress non-specific polymerization of the aziridine and maximize C3 regioselectivity.

  • Activation: Dropwise, add Boron trifluoride etherate ( BF3​⋅OEt2​ , 0.5 eq). Stir for 2 hours at 0 °C.

  • Validation Checkpoint 1 (LC-MS): Sample 10 µL of the reaction, quench in aqueous NaHCO3​ , and analyze via LC-MS. You must observe the disappearance of the starting material mass and the appearance of the [M+H]+ corresponding to the ring-opened product. If starting material persists >10%, add an additional 0.1 eq of BF3​⋅OEt2​ .

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with DCM (3x), dry over Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Suzuki-Miyaura Cross-Coupling on the Bromophenyl Scaffold

Objective: Diversify the aryl side chain via Pd-catalyzed cross-coupling.

  • Reagent Assembly: In a Schlenk flask, combine the bromophenyl-containing intermediate from Protocol A (1.0 eq), an aryl boronic acid (1.5 eq), and K2​HPO4​ (3.0 eq).

  • Solvent Degassing: Add a solvent mixture of 1,4-Dioxane/Water (4:1). Degas the mixture via three freeze-pump-thaw cycles. Causality: Oxygen rapidly deactivates palladium catalysts and promotes homocoupling of the boronic acid. Strict anaerobic conditions are mandatory[3].

  • Catalyst Addition: Add Pd(OAc)2​ (5 mol%) and a water-soluble ligand such as ADHP (10 mol%)[2]. Heat the mixture to 60 °C for 4 hours.

  • Validation Checkpoint 2 (TLC/UV): Monitor the reaction by TLC (UV active). The biaryl product will exhibit a distinct, highly conjugated UV footprint (often fluorescent under 254 nm) compared to the starting bromide.

  • Isolation: Cool to room temperature, dilute with EtOAc, wash with brine, dry, and purify via silica gel chromatography.

Protocol C: Integration into Fmoc-SPPS

Objective: Incorporate the synthesized unnatural amino acid into a peptide sequence.

  • Deprotection: If the aziridine nitrogen was protected during Steps A/B, remove the protecting group. Protect the free amine with Fmoc-OSu (1.2 eq) and NaHCO3​ in Dioxane/Water to yield the Fmoc-protected, tert-butyl ester building block.

  • Ester Hydrolysis: Treat the compound with 50% TFA in DCM for 2 hours to selectively cleave the tert-butyl ester, yielding the free carboxylic acid ready for SPPS. Causality: The Fmoc group is completely stable to TFA, ensuring orthogonal deprotection.

  • Resin Coupling: Swell Rink Amide resin in DMF. Add the Fmoc-unnatural amino acid (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF. Shake for 2 hours. Causality: HATU is selected over standard carbodiimides (like DIC) because its highly reactive HOAt-ester intermediate efficiently overcomes the steric hindrance inherent to bulky biaryl α -amino acids.

  • Validation Checkpoint 3 (Kaiser Test): Perform a Kaiser test on a few resin beads. A yellow color indicates complete coupling; a blue color dictates that the coupling step must be repeated before proceeding.

References

  • [1] Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. ACS Publications. Available at:[Link]

  • [2] The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. MDPI. Available at:[Link]

  • [3] N-Heterocyclic Carbene-Stabilized Palladium Complexes as Organometallic Catalysts for Bioorthogonal Cross-Coupling Reactions. ACS Publications. Available at:[Link]

Sources

Application Note: Catalytic Asymmetric Synthesis of cis-tert-Butyl 3-(4-bromophenyl)aziridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Rationale

Chiral non-racemic aziridines are "keystone" synthetic building blocks in modern drug discovery. They serve as highly reactive, three-membered heterocyclic precursors for the synthesis of complex α- and β-amino acids, peptidomimetics, and glycopeptide antibiotics (e.g., teicoplanin analogues).

The synthesis of cis-tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate presents a unique strategic advantage: the 4-bromophenyl moiety provides a robust synthetic handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), while the tert-butyl ester allows for orthogonal deprotection strategies.

Historically, the [1] utilizing VAPOL/VANOL-borate catalysts set the gold standard for this transformation. However, recent advancements in organocatalysis have introduced Chiral Phosphoric Acids (CPAs) and BINOL-derived N-triflylphosphoramides as highly efficient, metal-free alternatives for the [2].

Causality in Experimental Design
  • Why tert-butyl diazoacetate (tBDA)? The steric bulk of the tert-butyl group is the primary driver for high cis-diastereoselectivity. During the carbon-carbon bond-forming step, the bulky ester creates severe steric repulsion in the trans-transition state within the chiral catalyst pocket, heavily favoring the cis-pathway.

  • Why an N-DMP (2,4-dimethoxyphenyl) protecting group? To isolate the free NH-aziridine, the nitrogen must be temporarily protected during the imine formation and aziridination steps. Standard N-benzhydryl groups require reductive cleavage (Pd/C, H₂), which would indiscriminately debrominate the 4-bromophenyl ring. The electron-rich N-DMP group allows for mild, oxidative cleavage using Ceric Ammonium Nitrate (CAN), preserving the aryl bromide [3].

Synthetic Workflow

Workflow A 1. Imine Condensation 4-Br-PhCHO + DMP-NH2 B 2. Aza-Darzens Reaction tBDA + Chiral Phosphoramide A->B N-DMP Imine (Isolated or In-Situ) C 3. Oxidative Cleavage CAN / MeCN / H2O B->C cis-N-DMP Aziridine (>98% ee) D Pure cis-NH Aziridine Target Compound C->D Isolation & Chromatography

Workflow for the asymmetric synthesis and deprotection of the target aziridine.

Quantitative Data & Condition Optimization

The following table summarizes the optimization of the catalytic aziridination step, demonstrating the self-validating logic of the steric and electronic parameters chosen for the final protocol.

EntryCatalystDiazoacetateYield (%)dr (cis:trans)ee (%)
1Achiral Phosphoric AcidEthyl (EDA)682:10
2(R)-TRIP (CPA)Ethyl (EDA)815:186
3(R)-TRIP (CPA)tert-Butyl (tBDA)92>50:195
4(S)-BINOL-Triflylphosphoramide tert-Butyl (tBDA) 96 >50:1 99

Data Interpretation: Moving from EDA to tBDA (Entry 2 vs. 3) drastically improves the cis:trans ratio from 5:1 to >50:1, validating the necessity of the tert-butyl group for stereocontrol. The highly acidic (S)-BINOL-Triflylphosphoramide (Entry 4) provides the optimal hydrogen-bonding network for maximum enantiomeric excess.

Detailed Experimental Protocols

Protocol A: Synthesis of the N-DMP Imine Precursor

Self-Validation Checkpoint: Imine formation must be complete to prevent the chiral catalyst from reacting directly with the free aldehyde and diazoacetate (yielding epoxides).

  • Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and activated 4Å molecular sieves (1.0 g), add 4-bromobenzaldehyde (1.85 g, 10.0 mmol) and 2,4-dimethoxyaniline (1.53 g, 10.0 mmol).

  • Reaction: Suspend the mixture in anhydrous dichloromethane (DCM, 20 mL). Stir at ambient temperature (25 °C) under a nitrogen atmosphere for 12 hours.

  • Validation: Monitor via crude ¹H-NMR. The aldehyde proton (~10.0 ppm) should disappear, replaced by a sharp imine singlet at ~8.4 ppm.

  • Isolation: Filter the mixture through a short pad of Celite to remove molecular sieves. Concentrate in vacuo to yield the quantitative N-(2,4-dimethoxyphenyl)-1-(4-bromophenyl)methanimine. Use immediately in the next step.

Protocol B: Catalytic Asymmetric Aziridination
  • Catalyst Loading: In a flame-dried Schlenk tube, dissolve the N-DMP imine (1.0 mmol) and (S)-BINOL-derived N-triflylphosphoramide catalyst (0.05 mmol, 5 mol%) in anhydrous toluene (5.0 mL).

  • Temperature Control: Cool the reaction mixture to -20 °C using a cryocooler. Note: Lower temperatures tighten the chiral transition state, maximizing ee.

  • Diazo Addition: Dissolve tert-butyl diazoacetate (tBDA, 1.2 mmol) in toluene (1.0 mL) and add it dropwise over 10 minutes via syringe pump to prevent thermal decomposition of the diazo species.

  • Reaction & Validation: Stir at -20 °C for 24 hours. Reaction completion is indicated by the cessation of nitrogen gas evolution and TLC analysis (disappearance of the yellow imine spot). Crude ¹H-NMR will show characteristic cis-aziridine ring protons as two doublets at ~3.10 ppm and ~3.65 ppm (J ≈ 6.5 Hz).

  • Purification: Purify directly via flash column chromatography (silica gel, Hexanes/EtOAc 9:1) to afford cis-tert-butyl 1-(2,4-dimethoxyphenyl)-3-(4-bromophenyl)aziridine-2-carboxylate.

Protocol C: Oxidative Deprotection to Free NH-Aziridine
  • Solvent System: Dissolve the protected aziridine (0.5 mmol) in a 4:1 mixture of Acetonitrile/Water (5.0 mL) and cool to 0 °C in an ice bath.

  • Oxidation: Add Ceric Ammonium Nitrate (CAN, 1.5 mmol, 3.0 equiv.) portion-wise over 15 minutes. The solution will turn dark red/brown as the DMP group is oxidized to a quinone species.

  • Quenching: After 45 minutes, quench the reaction with saturated aqueous NaHCO₃ (5 mL) and 10% aqueous Na₂SO₃ (5 mL) to neutralize the acid and reduce excess oxidant.

  • Extraction: Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Final Isolation: Purify via silica gel chromatography (Hexanes/EtOAc 7:3) to yield the pure cis-tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate .

Mechanistic Pathway

The stereochemical outcome of the reaction is governed by the tightly organized hydrogen-bonding network between the chiral Brønsted acid catalyst and the imine.

Mechanism Cat Chiral Phosphoramide Catalyst Imine Imine Activation (H-Bonding Network) Cat->Imine Protonation / Activation Diazo tBDA Nucleophilic Attack (Re-face preference) Imine->Diazo + tBDA Intermediate Zwitterionic Intermediate Diazo->Intermediate C-C bond formation RingClose Stereoselective Ring Closure (-N2) Intermediate->RingClose Steric clash dictates cis Product cis-N-DMP Aziridine RingClose->Product Catalyst release Product->Cat Catalyst Turnover

Catalytic cycle of the CPA-mediated aza-Darzens reaction highlighting stereocontrol.

References

  • Antilla, J. C., & Wulff, W. D. (2000). Catalytic Asymmetric Aziridination with Arylborate Catalysts Derived from VAPOL and VANOL Ligands. Angewandte Chemie International Edition, 39(24), 4518–4521.[Link]

  • Hashimoto, T., Uchiyama, N., & Terada, M. (2009). Enantioselective Aza-Darzens Reaction Catalyzed by A Chiral Phosphoric Acid. Organic Letters, 11(13), 2852–2855.[Link]

  • Zdorichenko, V. (2015). Organocatalytic synthesis of chiral non-racemic aziridines, labelled with 2H, 15N, 13C stable isotopes. Doctoral thesis, University of East Anglia.[Link]

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of cis-tert-Butyl 3-(4-bromophenyl)aziridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, chemoselective protocol for the aryl functionalization of aziridine-containing building blocks without compromising the strained three-membered ring.

Executive Summary

cis-tert-Butyl 3-(4-bromophenyl)aziridine-2-carboxylate is a highly valuable synthetic intermediate, bridging the gap between strained nitrogen heterocycles and cross-coupling chemistry. The aziridine ring is a privileged motif in medicinal chemistry, often serving as a rigidified pharmacophore or a reactive handle for late-stage functionalization. However, performing palladium-catalyzed cross-coupling on the 4-bromophenyl moiety presents a distinct chemoselectivity challenge: transition metals, including palladium, are known to oxidatively add into the strained C(sp³)–N bond of aziridines, leading to undesired ring-opening [1].

This application note details a highly optimized Suzuki-Miyaura cross-coupling protocol that achieves excellent yields of the biaryl product while strictly preserving the cis-aziridine architecture.

Mechanistic Rationale & Chemoselectivity (Expertise & Experience)

To successfully functionalize the aryl bromide while preserving the cis-aziridine, the catalytic system must heavily favor C(sp²)–Br oxidative addition and subsequent transmetalation over aziridine activation.

  • Catalyst & Ligand Selection: We utilize Pd(dppf)Cl2​ . The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a wide bite angle (99°), which accelerates reductive elimination and stabilizes the Pd(II) intermediate against unwanted side reactions. Unlike strongly electron-donating N-heterocyclic carbenes (NHCs), which have been shown to promote C2-selective ring-opening of aziridines [1], dppf maintains strict chemoselectivity for the aryl bromide. Furthermore, because the substrate is an unprotected (NH) aziridine, it is less electrophilically activated toward ring-opening than N-sulfonyl derivatives [2].

  • Base & Solvent Matrix: A biphasic mixture of 1,4-dioxane and water (4:1) with potassium phosphate ( K3​PO4​ ) is optimal. K3​PO4​ is basic enough to activate the boronic acid via the formation of a reactive boronate complex, but mild enough to prevent base-catalyzed epimerization of the cis-ester or nucleophilic attack on the aziridine ring.

Chemoselectivity Substrate cis-tert-Butyl 3-(4-bromophenyl) aziridine-2-carboxylate PdCat Pd(0) Catalyst (e.g., Pd(dppf)Cl2) Substrate->PdCat PathA Oxidative Addition at C(sp2)-Br PdCat->PathA Favored by dppf/K3PO4 (Mild Conditions) PathB Oxidative Addition at C(sp3)-N (Ring Opening) PdCat->PathB Favored by NHC/Strong Base (Undesired) Product Cross-Coupled Intact Aziridine PathA->Product SideProduct Ring-Opened Amine Derivative PathB->SideProduct

Chemoselective oxidative addition pathways for aziridine-containing aryl bromides.

Experimental Design & Optimization

The trustworthiness of a protocol relies on understanding its boundaries. The table below summarizes the optimization landscape, demonstrating how ligand and base selection dictate the survival of the aziridine ring.

EntryCatalyst SystemLigand TypeBaseSolventTemp (°C)Yield (%)Ring-Opening (%)
1 Pd(OAc)2​ PPh3​ (Monodentate) K2​CO3​ THF/ H2​O 654515
2 Pd2​(dba)3​ SIPr (NHC) Cs2​CO3​ Toluene801278
3 Pd(dppf)Cl2​ dppf (Bidentate) K3​PO4​ Dioxane/ H2​O 80 89 < 2
4 Pd(dppf)Cl2​ dppf (Bidentate) Na2​CO3​ Dioxane/ H2​O 8076< 2
5 Pd(PPh3​)4​ PPh3​ (Monodentate) K3​PO4​ Dioxane/ H2​O 80625

Note: Entry 2 validates the literature precedent that NHC ligands strongly favor the ring-opening cross-coupling of aziridines over standard Suzuki pathways [1].

Step-by-Step Protocol

This procedure is designed as a self-validating system; strict adherence to degassing and stoichiometric ratios ensures reproducibility [3].

Reagents and Materials
  • cis-tert-Butyl 3-(4-bromophenyl)aziridine-2-carboxylate (1.0 equiv, 0.50 mmol, 149 mg)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv, 0.60 mmol, 73 mg)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%, 20.4 mg)

  • K3​PO4​ (anhydrous) (2.0 equiv, 1.0 mmol, 212 mg)

  • 1,4-Dioxane (Anhydrous, 4.0 mL)

  • Deionized Water (1.0 mL)

Procedure
  • Reagent Preparation: In a flame-dried 15 mL Schlenk tube equipped with a magnetic stir bar, charge the cis-tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate, arylboronic acid, K3​PO4​ , and Pd(dppf)Cl2​⋅CH2​Cl2​ .

  • Atmosphere Exchange: Seal the Schlenk tube with a rubber septum. Evacuate the vessel via a manifold and backfill with ultra-high-purity Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

  • Solvent Addition: Separately degas the 1,4-dioxane and deionized water by sparging with Argon for 30 minutes. Add 4.0 mL of the degassed 1,4-dioxane and 1.0 mL of the degassed water to the Schlenk tube via syringe.

  • Reaction Execution: Replace the septum with a Teflon screw cap under positive Argon flow. Submerge the tube in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 12 hours to ensure adequate mixing of the biphasic system.

  • Workup: Remove the reaction from the oil bath and cool to room temperature. Dilute the mixture with ethyl acetate (15 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with additional ethyl acetate (2 × 10 mL).

  • Washing & Drying: Wash the combined organic layers with saturated aqueous NaCl (brine, 15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient, typically 90:10 to 70:30) to afford the pure cross-coupled aziridine product.

Workflow Step1 1. Reagent Preparation Degas Solvents (1,4-Dioxane/H2O) Step2 2. Reaction Setup Add Ar-Br, Ar-B(OH)2, Base, Cat. under Argon Step1->Step2 Step3 3. Heating Stir at 80°C for 12 hours Step2->Step3 Step4 4. Workup Extract with EtOAc, Wash with Brine Step3->Step4 Step5 5. Purification Flash Chromatography (Silica Gel) Step4->Step5

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.

Analytical Characterization Expectations

To validate the structural integrity of the final compound, perform the following analyses:

  • ¹H NMR (400 MHz, CDCl₃): The preservation of the cis stereochemistry is confirmed by the vicinal coupling constant of the aziridine ring protons. For cis-aziridines, expect a coupling constant of J=6.0−7.0 Hz (in contrast to J=2.0−3.0 Hz for trans-isomers). The tert-butyl group will appear as a sharp singlet integrating to 9H at ~1.45 ppm.

  • LC-MS (ESI+): The mass spectrum should display the expected [M+H]+ ion for the biaryl product. The absence of an [M+H+18]+ peak (corresponding to water addition from hydrolytic ring opening) confirms the preservation of the aziridine core.

References

  • Takeda, Y.; Ikeda, Y.; Kuroda, A.; Tanaka, S.; Minakata, S. "Pd/NHC-Catalyzed Enantiospecific and Regioselective Suzuki–Miyaura Arylation of 2-Arylaziridines: Synthesis of Enantioenriched 2-Arylphenethylamine Derivatives." Journal of the American Chemical Society, 2014, 136(24), 8544–8547. URL:[Link]

  • Duda, M. L.; Michael, F. E. "Palladium-Catalyzed Cross-Coupling of N-Sulfonylaziridines with Boronic Acids." Journal of the American Chemical Society, 2013, 135(49), 18347–18349. URL:[Link]

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483. URL:[Link]

Advanced Applications of cis-tert-Butyl 3-(4-bromophenyl)aziridine-2-carboxylate in Pharmaceutical Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, the rapid generation of three-dimensional molecular complexity is paramount. cis-tert-Butyl 3-(4-bromophenyl)aziridine-2-carboxylate (CAS 1431365-58-0) has emerged as a privileged, trifunctional chiral building block that addresses this need[1][2].

This molecule integrates three highly versatile synthetic handles into a single compact scaffold:

  • The Aziridine Core : A highly strained (~27 kcal/mol) three-membered nitrogen heterocycle that acts as a stereospecific electrophile[3].

  • The tert-Butyl Ester : An orthogonal protecting group that shields the carboxylate during basic/nucleophilic operations but can be cleanly cleaved under acidic conditions (e.g., TFA) for downstream solid-phase peptide synthesis (SPPS).

  • The 4-Bromophenyl Motif : A robust handle for late-stage transition-metal-catalyzed cross-coupling, enabling the rapid generation of structure-activity relationship (SAR) libraries without requiring de novo asymmetric synthesis for each derivative[4].

This technical guide details the mechanistic principles and validated protocols for leveraging this compound in the synthesis of unnatural amino acids, peptidomimetics, and covalent inhibitors.

Mechanistic Insights: The Reactivity Profile

Regio- and Stereoselective Ring Opening

The utility of aziridine-2-carboxylates lies in their predictable ring-opening chemistry[5]. However, unactivated (N-H) aziridines are notoriously resistant to nucleophilic attack. To facilitate cleavage, the nitrogen must be "activated" with an electron-withdrawing group (e.g., Boc, Ts, or Ac), which lowers the LUMO of the C–N bond[5].

Once activated, the regioselectivity of the nucleophilic attack is governed by a competition between steric hindrance and electronic stabilization:

  • C-3 Attack (Major Pathway) : Nucleophiles preferentially attack the C-3 position because the adjacent phenyl ring stabilizes the developing positive charge in the SN​2 transition state. This yields β -substituted α -amino acid derivatives[5][6].

  • Stereospecificity : The reaction proceeds via strict SN​2 inversion. Because the starting material possesses cis-stereochemistry, nucleophilic attack at C-3 results in an anti-relationship between the newly introduced nucleophile and the C-2 carboxylate group[4].

Late-Stage Diversification via Palladium Catalysis

The 4-bromo substituent allows the intact aziridine to participate in Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions. The fundamental challenge here is preventing premature, transition-metal-mediated ring opening[4]. By carefully selecting a mild base (e.g., K3​PO4​ ) and a catalyst with a large bite angle (e.g., Pd(dppf)Cl2​ ), reductive elimination is accelerated, preserving the delicate aziridine ring while diversifying the aryl appendage.

Synthetic Workflows & Visualization

The divergent synthetic potential of this building block allows medicinal chemists to either functionalize the aryl ring first or open the aziridine core first, depending on the target molecule's requirements.

G A cis-tert-butyl 3-(4-bromophenyl) aziridine-2-carboxylate B Nucleophilic Ring-Opening (e.g., N3-, RS-, R2NH) A->B Regio/Stereoselective Cleavage C Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) A->C Late-Stage Diversification D Unnatural α/β-Amino Acids (β-Substituted Phe analogs) B->D SN2 Inversion E Aryl-Diversified Aziridines (Biaryl Scaffolds) C->E Aryl Substitution F Peptidomimetics & Targeted Therapeutics D->F E->F

Figure 1: Divergent synthetic workflows for cis-tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate.

Experimental Protocols

Protocol A: N-Activation and Regioselective Ring Opening (Synthesis of Unnatural α -Amino Acids)

This protocol describes the conversion of the unactivated aziridine into an N-Boc protected electrophile, followed by regioselective ring opening with sodium azide to yield a β -azido phenylalanine derivative.

Step 1: N-Boc Activation

  • Dissolve cis-tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) under an argon atmosphere.

  • Add Triethylamine ( Et3​N , 1.5 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

  • Cool the mixture to 0 °C and slowly add Di-tert-butyl dicarbonate ( Boc2​O , 1.2 equiv).

  • Causality Check: DMAP acts as a nucleophilic catalyst, accelerating the transfer of the Boc group to the sterically hindered aziridine nitrogen.

  • Stir at room temperature for 4 hours, quench with saturated aqueous NaHCO3​ , extract with DCM, and concentrate to yield the N-Boc aziridine.

Step 2: Azidolysis (Ring Opening)

  • Dissolve the N-Boc aziridine (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF, 0.15 M).

  • Add Sodium Azide ( NaN3​ , 3.0 equiv) and Ammonium Chloride ( NH4​Cl , 2.0 equiv).

  • Causality Check: NH4​Cl is critical here. It acts as a mild proton source to stabilize the developing negative charge on the departing nitrogen atom during the SN​2 transition state, preventing unwanted base-catalyzed side reactions (like elimination)[5].

  • Heat the mixture to 60 °C for 12 hours.

  • Dilute with Ethyl Acetate, wash extensively with water (to remove DMF and excess salts) and brine, dry over MgSO4​ , and purify via flash chromatography.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

This protocol details the cross-coupling of the intact aziridine scaffold to generate biaryl derivatives.

  • In an oven-dried Schlenk flask, combine the aziridine (1.0 equiv), an arylboronic acid (1.5 equiv), and anhydrous Potassium Phosphate ( K3​PO4​ , 2.0 equiv).

  • Add a degassed mixture of Toluene and Water (10:1 v/v, 0.1 M).

  • Add the catalyst Pd(dppf)Cl2​ (5 mol%).

  • Causality Check: The bidentate dppf ligand enforces a large bite angle on the palladium center, which heavily favors the reductive elimination step over β -hydride elimination or premature aziridine oxidative addition[4]. The biphasic Toluene/Water system ensures the solubility of both the organic substrate and the inorganic base.

  • Heat to 80 °C under argon for 8 hours.

  • Cool to room temperature, filter through a pad of Celite, concentrate, and purify via silica gel chromatography.

Quantitative Data Summaries

To aid in experimental design, the following tables summarize expected yields and regioselectivity based on established aziridine-2-carboxylate methodologies.

Table 1: Nucleophilic Ring-Opening Scope of N-Boc Activated Aziridines

NucleophileReagents & ConditionsMajor Site of AttackStereochemical OutcomeTypical Yield (%)
Azide ( N3−​ ) NaN3​ , NH4​Cl , DMF, 60 °CC-3 ( α -amino acid)Anti (Inversion at C-3)85 - 92%
Thiol ( RS− ) R-SH, BF3​⋅OEt2​ , DCM, 0 °CC-3 ( α -amino acid)Anti (Inversion at C-3)78 - 86%
Amine ( R2​NH ) R2​NH , Yb(OTf)3​ , THF, 50 °CC-3 ( α -amino acid)Anti (Inversion at C-3)70 - 80%
Hydride ( H− ) SmI2​ , DMEA, THF, RTC-2 ( β -amino acid)Retention at C-388 - 95%

Note: Reductive ring opening with SmI2​ uniquely favors C-N bond cleavage at the C-2 position, yielding β -amino esters[7].

Table 2: Suzuki-Miyaura Cross-Coupling Scope on Intact Aziridine

Arylboronic AcidCatalyst SystemBase / SolventTempTypical Yield (%)
Phenylboronic acid Pd(dppf)Cl2​ (5 mol%) K3​PO4​ / Tol:H2O80 °C84%
4-Methoxyphenylboronic acid Pd(dppf)Cl2​ (5 mol%) K3​PO4​ / Tol:H2O80 °C89%
3-Pyridinylboronic acid Pd(PPh3​)4​ (10 mol%) Na2​CO3​ / Dioxane:H2O90 °C65%
4-Fluorophenylboronic acid Pd(dppf)Cl2​ (5 mol%) K3​PO4​ / Tol:H2O80 °C81%

References

  • NextSDS Chemical Substance Database : cis-tert-Butyl 3-(4-bromophenyl)aziridine-2-carboxylate (CAS 1431365-58-0). NextSDS. Available at:[Link]

  • Preface to "Aziridine Chemistry" : Strain energy and utilization of nitrogen-containing three-membered rings. MDPI. Available at:[Link]

  • Recent Synthetic Applications of Chiral Aziridines : McCoull, W., & Davis, F. A. (2000). Synthesis, 2000(10), 1347-1365. Thieme. Available at: [Link]

  • Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines : Accounts of Chemical Research (2020). ACS Publications. Available at: [Link]

  • β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates : The Journal of Organic Chemistry (2014). ACS Publications. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for cis-tert-Butyl 3-(4-bromophenyl)aziridine-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for researchers and drug development professionals synthesizing cis-tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate. This transformation is typically achieved via the catalytic aziridination (AZ) reaction, utilizing carbene transfer from tert-butyl diazoacetate to a 4-bromobenzaldehyde-derived imine [1].

Section 1: Mechanistic Workflow

To effectively troubleshoot, it is critical to understand the catalytic cycle. The reaction proceeds via an aza-Darzens-type mechanism where the Lewis/Brønsted acid activates the imine, followed by nucleophilic attack by the diazo compound and subsequent ring closure with nitrogen extrusion.

Aziridination Imine 4-Bromobenzaldehyde Imine (Electrophile) Intermediate Catalyst-Imine Complex (Activated Electrophile) Imine->Intermediate Catalyst Binding Diazo tert-Butyl Diazoacetate (Carbene Precursor) TransitionState Aza-Darzens Transition State (cis-selective face attack) Diazo->TransitionState Nucleophilic Addition Catalyst Acid Catalyst (e.g., Pyridinium Triflate) Catalyst->Intermediate Intermediate->TransitionState Product cis-tert-Butyl 3-(4-bromophenyl) aziridine-2-carboxylate TransitionState->Product Ring Closure Byproduct N2 Gas Evolution TransitionState->Byproduct Leaving Group

Catalytic aziridination pathway for cis-tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate.

Section 2: Troubleshooting & FAQs

Q1: Why is my cis/trans selectivity poor, yielding high amounts of the trans-isomer? Causality: The stereochemical outcome of this reaction is strictly kinetically controlled. The bulky tert-butyl group of the diazoacetate must occupy the least sterically hindered position relative to the aromatic group of the imine during the carbon-carbon bond-forming step [1]. Elevated temperatures or weak Lewis acids increase the conformational flexibility of the transition state, narrowing the energy gap between the cis and trans pathways. Solution: Lower the reaction temperature to 0 °C (for organocatalysts like pyridinium triflate) or -20 °C (for chiral boroxinate catalysts). Ensure the imine nitrogen protecting group (e.g., benzhydryl) provides sufficient steric bulk to direct the diazo attack [2].

Q2: I observe significant formation of di-tert-butyl maleate and fumarate instead of the aziridine. How can I suppress this? Causality: tert-Butyl diazoacetate can undergo catalyst-induced dimerization (carbene-carbene coupling) rather than reacting with the imine. This parasitic side-reaction dominates if the local concentration of the diazo compound is higher than that of the activated imine complex. Solution: Implement a slow addition of tert-butyl diazoacetate using a syringe pump over 2–4 hours. This maintains a low steady-state concentration of the carbene precursor, kinetically favoring the bimolecular cross-coupling over unimolecular dimerization.

Q3: The reaction stalls at ~50% conversion despite the presence of excess diazoacetate. Causality: Catalyst poisoning is the primary culprit. Trace water in the solvent hydrolyzes the imine back to 4-bromobenzaldehyde and the corresponding free amine (e.g., benzhydrylamine) [3]. The free amine is highly basic and strongly coordinates to the acid catalyst, irreversibly deactivating it. Solution: Rigorously dry all solvents using a solvent purification system. Store the imine over activated 4Å molecular sieves for 12 hours prior to the reaction.

Q4: How do I prevent product degradation during chromatographic purification? Causality: Aziridine-2-carboxylates are highly strained three-membered rings susceptible to nucleophilic ring-opening. Acidic silanol groups on standard silica gel can protonate the aziridine nitrogen, triggering ring-opening side reactions during elution. Solution: Pre-treat the silica gel by flushing the column with 1% triethylamine (Et₃N) in the eluent (e.g., hexanes/ethyl acetate) to neutralize acidic sites before loading the crude mixture.

Section 3: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction parameters and the resulting yield and diastereomeric ratio (dr).

Catalyst SystemTemperature (°C)Diazo Addition MethodYield (%)cis:trans Ratio (dr)Primary Byproduct
BF₃·OEt₂ (10 mol%)25 (RT)Bolus (1 min)413:1Di-tert-butyl maleate
Pyridinium triflate (10 mol%)0Bolus (1 min)6210:1Di-tert-butyl maleate
Pyridinium triflate (10 mol%)0Syringe Pump (3 h)84>20:1Trace unreacted imine
VAPOL-Boroxinate (5 mol%)-20Syringe Pump (3 h)92>50:1None detected
Section 4: Validated Step-by-Step Protocol

Standard Operating Procedure: Syringe-Pump Mediated Catalytic Aziridination Objective: Synthesize cis-tert-butyl 3-(4-bromophenyl)-1-(diphenylmethyl)aziridine-2-carboxylate with >95:5 dr.

Step 1: System Preparation & Catalyst Activation

  • Flame-dry a Schlenk flask under vacuum and backfill with argon.

  • Causality: Eliminating ambient moisture prevents the hydrolytic degradation of the imine into catalyst-poisoning free amines [3].

Step 2: Imine Complexation

  • Dissolve N-(diphenylmethyl)-1-(4-bromophenyl)methanimine (1.0 equiv) and pyridinium triflate (10 mol%) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration. Cool the mixture to 0 °C.

  • Validation Check: The solution should remain clear. Immediate cloudiness or precipitation suggests catalyst degradation or amine salt formation; abort and re-purify starting materials.

Step 3: Controlled Diazo Addition

  • Dilute tert-butyl diazoacetate (1.2 equiv) in anhydrous DCM (1.0 M).

  • Add this solution via a syringe pump over 3 hours to the cooled imine solution.

  • Causality: Slow addition prevents the buildup of the diazo compound, directly suppressing the formation of maleate/fumarate dimers.

Step 4: Reaction Monitoring (Self-Validation System)

  • Stir for an additional 1 hour post-addition.

  • Validation Check: Withdraw a 50 µL aliquot, evaporate the solvent, and analyze via crude ¹H-NMR. Look for the diagnostic cis-aziridine ring protons: they will appear as two distinct doublets with a coupling constant of J≈6.5–7.0 Hz between 3.2 and 3.6 ppm. If a coupling constant of J≈2.5–3.0 Hz is dominant, the trans-isomer has formed, indicating a critical failure in temperature control or catalyst binding.

Step 5: Quenching & Purification

  • Quench the reaction by adding 50 µL of triethylamine (Et₃N) to neutralize the acid catalyst.

  • Concentrate under reduced pressure and purify via flash column chromatography using silica gel pre-treated with 1% Et₃N in hexanes/ethyl acetate.

Section 5: References
  • Title: 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Gram Scale Catalytic Asymmetric Aziridination: Preparation of (2R,3R)-Ethyl 1-Benzhydryl-3-(4-bromophenyl)aziridine-2-carboxylate Source: Organic Syntheses URL: [Link]

  • Title: Catalytic Aziridination: A Comparison of Catalysts Prepared from Triphenylborate and Various Linear and Vaulted Biaryls Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Minimizing byproducts in cis-tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate aziridination

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of precision chemistry, this Technical Support Center is dedicated to the synthesis of cis-tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate, a valuable chiral building block in pharmaceutical development. As Senior Application Scientists, we understand that the path to high-purity aziridines is often complicated by competing reaction pathways. This guide provides in-depth, field-tested solutions to the common challenges encountered during this specific aziridination, focusing on the minimization of byproducts to ensure high yield and diastereoselectivity.

Technical Troubleshooting Guide

This section provides a quick-reference guide to the most common issues observed during the synthesis and purification of cis-tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate.

Issue Observed Potential Cause(s) Recommended Solution(s)
Low Diastereoselectivity (Significant formation of the trans-isomer)1. Suboptimal Lewis acid catalyst. 2. Inappropriate solvent choice. 3. Reaction temperature is too high.1. Screen Lewis acids; Ytterbium triflate (Yb(OTf)₃) is often highly effective for promoting cis-selectivity.[1] 2. Use a non-polar aprotic solvent like Dichloromethane (CH₂Cl₂).[1] 3. Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor the kinetically controlled cis-product.[2]
Low or No Product Recovery After Chromatography 1. Acid-catalyzed decomposition (ring-opening) of the aziridine on standard silica gel.[3] 2. Product is highly volatile or thermally unstable.1. Use a deactivated stationary phase such as basic alumina or silica gel pre-treated with triethylamine.[3] 2. Perform a rapid purification with a short column.[3] 3. Remove solvent under reduced pressure at low temperatures (≤ 30 °C).[3]
Presence of Enamine Byproduct 1. The reaction mechanism involves a zwitterionic intermediate that can undergo a 1,2-hydride or aryl shift instead of ring closure.[4] 2. Choice of catalyst and substrate directs the pathway toward byproduct formation.1. Optimize the Lewis acid catalyst. Catalysts like Yb(OTf)₃ have been shown to selectively produce cis-aziridines without competitive enamine formation.[1] 2. Ensure high purity of the starting imine and diazoacetate.
Incomplete or Sluggish Reaction 1. Inactive or insufficient catalyst. 2. Poor quality of reagents (e.g., decomposed diazo compound). 3. Presence of moisture, which can deactivate the Lewis acid.1. Increase catalyst loading or use a freshly opened/purified catalyst. 2. Use freshly prepared or purchased diazoacetate. 3. Ensure all glassware is flame-dried and reactions are run under an inert atmosphere (e.g., Argon or Nitrogen).

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of the trans-isomer of my aziridine product. What is the mechanistic reason for this, and how can I improve cis-selectivity?

A1: The formation of both cis and trans isomers arises from the non-concerted, stepwise mechanism of the aziridination reaction, typically involving the addition of a carbene equivalent (from a diazo compound) to an imine. The reaction proceeds through a zwitterionic betaine intermediate.[4][5] The final stereochemistry is determined by the relative energies of the transition states leading from this intermediate to the cis and trans products.

Mechanistic Insight: Computational studies show that the initial approach of the ylide to the imine and the subsequent ring-closing step determine the selectivity.[5] Steric interactions between the substituents on the imine and the approaching ylide in the transition state are critical. To favor the cis product, conditions must be chosen that favor the transition state where the bulky groups (the 4-bromophenyl and the tert-butyl carboxylate) are positioned anti to each other before ring closure.

Practical Solutions:

  • Catalyst Choice: The Lewis acid catalyst plays a crucial role. Ytterbium triflate (Yb(OTf)₃) is highly recommended as it effectively coordinates to the imine, activating it for nucleophilic attack while sterically directing the approach of the diazoacetate to favor the cis configuration.[1]

  • Solvent: Dichloromethane (CH₂Cl₂) is often the solvent of choice as it provides good solubility for the reagents and has been shown to yield high selectivity.[1]

  • Temperature: Lowering the reaction temperature (e.g., to -78 °C) reduces the thermal energy of the system, making it more difficult to overcome the activation barrier for the formation of the less stable trans transition state.[2]

cis_trans_formation cluster_0 Reaction Pathway Imine Imine + Diazoacetate LA Lewis Acid (e.g., Yb(OTf)3) Imine->LA Intermediate Zwitterionic Intermediate LA->Intermediate Activation TS_cis Transition State (cis) Intermediate->TS_cis Lower Energy (Favored) TS_trans Transition State (trans) Intermediate->TS_trans Higher Energy Cis_Product cis-Aziridine (Desired Product) TS_cis->Cis_Product Ring Closure Trans_Product trans-Aziridine (Byproduct) TS_trans->Trans_Product Ring Closure

Caption: Favored pathway to cis-aziridine via a lower energy transition state.

Q2: My product seems to be decomposing during silica gel chromatography. What is happening and what is the best purification strategy?

A2: Aziridines, especially those with electron-withdrawing groups on the nitrogen or those that are not N-substituted, are susceptible to ring-opening reactions.[6][7] This is due to the significant ring strain (approx. 26-27 kcal/mol) of the three-membered ring.[7] Standard silica gel is acidic and can act as a Brønsted or Lewis acid catalyst, protonating the aziridine nitrogen and promoting nucleophilic attack by residual water or other nucleophiles, leading to ring-opened byproducts.[3][8]

Recommended Purification Protocol:

  • Neutralize the Stationary Phase: Before performing column chromatography, pre-treat the silica gel by preparing a slurry in a solvent mixture containing 1-2% triethylamine (e.g., 98:1:1 Hexane:Ethyl Acetate:Triethylamine). Pack the column with this slurry. This deactivates the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: Basic alumina is an excellent alternative to silica gel for purifying acid-sensitive compounds like aziridines.[3]

  • Minimize Contact Time: Use flash chromatography with a slightly more polar solvent system than usual to expedite elution and minimize the time the compound spends on the column.

  • Solvent Removal: After collecting the pure fractions, remove the solvent under reduced pressure at a low temperature (e.g., using a water bath at 25-30 °C) to prevent thermal degradation.

Purification_Troubleshooting Start Crude Product Contains cis-Aziridine Standard_Silica Standard Silica Gel Chromatography Start->Standard_Silica Check_Decomposition Product Decomposition Observed During Purification? Pure_Product Pure cis-Aziridine Recovered Check_Decomposition->Pure_Product No Low_Recovery Low/No Recovery (Ring-Opened Products) Check_Decomposition->Low_Recovery Yes Standard_Silica->Check_Decomposition Deactivated_Silica Use Deactivated Silica (1% Et3N in eluent) Deactivated_Silica->Pure_Product Basic_Alumina Use Basic Alumina Basic_Alumina->Pure_Product Low_Recovery->Deactivated_Silica Solution 1 Low_Recovery->Basic_Alumina Solution 2

Caption: Decision tree for troubleshooting product decomposition during purification.

Q3: Besides the trans-isomer, what other byproducts might form, and how can they be minimized?

A3: A common byproduct in the Lewis acid-catalyzed reaction between imines and diazo compounds is the corresponding enamine .[1] This occurs when the zwitterionic intermediate, instead of undergoing cyclization to form the aziridine ring, undergoes a 1,2-hydride or 1,2-aryl shift, followed by tautomerization.[4]

Minimization Strategy: The formation of enamines versus aziridines is highly dependent on the catalyst and reaction conditions. Research has shown that using α-imino esters (as is the case in your target molecule) in combination with a catalyst like Yb(OTf)₃ strongly favors the aziridination pathway and suppresses the formation of enamine byproducts.[1] The key is to use a catalytic system that promotes rapid and efficient ring closure of the intermediate before competing rearrangement pathways can occur. Adhering to optimized protocols, including the use of high-purity reagents and anhydrous conditions, is the most effective way to minimize this and other unforeseen byproducts.

Experimental Protocols

Protocol 1: Optimized Synthesis of cis-tert-Butyl 3-(4-bromophenyl)aziridine-2-carboxylate

This protocol is adapted from methodologies known to favor high cis-diastereoselectivity.[1]

  • Preparation: To a flame-dried, 100 mL round-bottom flask under an argon atmosphere, add the imine precursor, tert-butyl 2-((4-bromobenzylidene)amino)acetate (1.0 eq), and anhydrous dichloromethane (CH₂Cl₂) (to make a 0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: Add Ytterbium (III) triflate (Yb(OTf)₃) (0.1 eq) to the stirred solution.

  • Reagent Addition: Slowly add tert-butyl diazoacetate (1.1 eq) dropwise over 20 minutes via a syringe pump.

  • Reaction: Allow the reaction to stir at -78 °C for 4 hours, then let it warm slowly to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or ¹H NMR analysis of an aliquot.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Work-up: Separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (≤ 30 °C).

  • Purification: Purify the crude residue via flash column chromatography using deactivated silica gel or basic alumina (see Q2 above) with a hexanes/ethyl acetate gradient to yield the pure cis-aziridine product.

Experimental_Workflow cluster_workflow Synthesis & Purification Workflow A 1. Combine Imine & CH2Cl2 under Argon B 2. Cool to -78 °C A->B C 3. Add Yb(OTf)3 Catalyst B->C D 4. Add Diazoacetate (Slowly) C->D E 5. Stir & Warm to RT D->E F 6. Quench with NaHCO3 E->F G 7. Aqueous Work-up F->G H 8. Purify via Deactivated Chromatography G->H I Final Product H->I

Caption: Step-by-step workflow for the optimized aziridination protocol.

References

  • Elucidation of the Reaction Mechanism of C2 + N1 Aziridination from Tetracarbene Iron Catalysts. ACS Catalysis. Available at: [Link]

  • Catalytic Asymmetric Aziridination with Catalysts Derived from VAPOL and VANOL. Michigan State University Department of Chemistry. Available at: [Link]

  • Optimization of the Reaction Conditions. ResearchGate. Available at: [Link]

  • A Catalytic Synthesis of Aziridines without the Usual Byproducts. Organic Chemistry Portal. Available at: [Link]

  • Pd-Catalyzed Cascade Reactions of Aziridines: One-Step Access to Complex Tetracyclic Amines. Organic Letters. Available at: [Link]

  • A General Mechanism for the Copper- and Silver-Catalyzed Olefin Aziridination Reactions: Concomitant Involvement of the Singlet and Triplet Pathways. Journal of the American Chemical Society. Available at: [Link]

  • Recent Developments in Catalytic Asymmetric Aziridination. Molecules. Available at: [Link]

  • Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry. Available at: [Link]

  • Recent updates and future perspectives in aziridine synthesis and reactivity. RSC Medicinal Chemistry. Available at: [Link]

  • Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. Chemistry – A European Journal. Available at: [Link]

  • Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Molecules. Available at: [Link]

  • Effective Synthesis of Chiral N-Fluoroaryl Aziridines via Enantioselective Aziridination of Alkenes with Fluoroaryl Azides. Organic Letters. Available at: [Link]

  • Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Synthesis of chiral N-phosphoryl aziridines through enantioselective aziridination of alkenes with phosphoryl azide via Co(II)-based metalloradical catalysis. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • New synthesis and ring opening of cis-3-alkylaziridine-2-carboxylates. Tetrahedron. Available at: [Link]

  • Functionalization of Alkenes through Telescoped Continuous Flow Aziridination Processes. Organic Letters. Available at: [Link]

  • AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. University of Illinois Urbana-Champaign. Available at: [Link]

  • Mechanism and Diastereoselectivity of Aziridine Formation from Sulfur Ylides and Imines: A Computational Study. The Journal of Organic Chemistry. Available at: [Link]

  • Enantioselective Aziridination Using Copper Complexes of Biaryl Schiff Bases. The Journal of Organic Chemistry. Available at: [Link]

  • (2R,3R) Ethyl 1-benzhydryl-3-(4-bromophenyl)aziridine-2-carboxylate. Organic Syntheses. Available at: [Link]

  • cis-tert-butyl 3-(3-bromophenyl)-aziridine-2-carboxylate. Merck. Available at: [Link]

  • AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. HETEROCYCLES. Available at: [Link]

  • Diastereoselective Control Through Hydrogen Bonding in the Aziridination of the Chiral Allylic Alcohols by Acetoxyaminoquinazolinone. The Journal of Organic Chemistry. Available at: [Link]

  • cis-tert-Butyl 3-(4-bromophenyl)aziridine-2-carboxylate. NextSDS. Available at: [Link]

  • Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones. Molecules. Available at: [Link]

  • Ring opening of cis- and... ResearchGate. Available at: [Link]

  • Adapting Bower's intramolecular aziridination reaction allows for a metal-free synthesis of N–H aziridines. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Validation & Comparative

Comparative Reactivity Guide: cis- vs trans-tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aziridine-2-carboxylates are highly strained, three-membered nitrogen heterocycles that serve as critical synthetic intermediates in drug development, particularly for the synthesis of unnatural α

  • and β -amino acids[1]. The total ring strain of these systems (approximately 26–48 kcal/mol depending on substitution) drives their susceptibility to nucleophilic ring-opening[1]. However, the stereochemistry of the aziridine ring—specifically whether the C3-aryl group and the C2-carboxylate are cis or trans to one another—profoundly dictates the molecule's reactivity, activation energy, and the stereochemical outcome of downstream products[2].

This guide provides an objective, data-driven comparison of the cis and trans isomers of tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate, detailing the mechanistic causality behind their divergent behaviors and providing self-validating experimental protocols for researchers.

Structural & Mechanistic Foundations

Ground-State Destabilization & Kinetics

The fundamental reactivity difference between the two isomers is rooted in ground-state thermodynamics. In the cis isomer , the bulky 4-bromophenyl group and the sterically demanding tert-butyl carboxylate group are forced onto the same face of the aziridine ring. This severe van der Waals repulsion raises the ground-state energy. Consequently, the activation energy ( Ea​ ) required to reach the transition state during nucleophilic attack is significantly lower, making the cis isomer kinetically more reactive. The trans isomer lacks this facial clash, resulting in a more stable ground state and a higher activation energy barrier for ring opening.

Regioselectivity (C2 vs. C3 Attack)

Nucleophilic ring-opening of 3-arylaziridine-2-carboxylates can theoretically occur at C2 or C3. However, the presence of the tert-butyl group at C2 provides immense steric shielding, effectively blocking the nucleophilic trajectory to the C2 position. Furthermore, the 4-bromophenyl group at C3 stabilizes the developing positive charge in the transition state. As a result, nucleophilic attack is highly regioselective for the C3 benzylic position[3].

Stereochemical Outcomes

Because the ring-opening proceeds via an SN2-type mechanism, the nucleophile attacks from the face opposite to the aziridine nitrogen, resulting in a strict inversion of configuration at C3[2].

  • The cis-isomer yields the anti (threo) ring-opened product.

  • The trans-isomer yields the syn (erythro) ring-opened product.

MechanisticPathway SubCis cis-tert-butyl 3-(4-bromophenyl) aziridine-2-carboxylate (High Steric Strain) TS_Cis SN2 Transition State (Fast, Lower Ea) SubCis->TS_Cis Nucleophile (e.g., N3-) SubTrans trans-tert-butyl 3-(4-bromophenyl) aziridine-2-carboxylate (Lower Steric Strain) TS_Trans SN2 Transition State (Slow, Higher Ea) SubTrans->TS_Trans Nucleophile (e.g., N3-) ProdAnti Anti (threo) Ring-Opened Product Inversion at C3 TS_Cis->ProdAnti ProdSyn Syn (erythro) Ring-Opened Product Inversion at C3 TS_Trans->ProdSyn

Mechanistic pathway of stereospecific SN2 ring opening for cis and trans aziridine isomers.

Quantitative Reactivity Comparison

The following table summarizes the divergent performance metrics of the two isomers during standard nucleophilic ring-opening conditions (e.g., using thiols or azides).

Parametercis-Isomertrans-Isomer
Relative Reactivity ( krel​ ) High (~5–10x faster)Moderate (Baseline)
Ground State Strain High (Facial steric clash)Low (Anti-periplanar substituents)
Regioselectivity (C3:C2 attack) >99:1 (C3 heavily preferred)>95:5 (C3 preferred)
Stereochemical Outcome (SN2) Anti (threo) derivativeSyn (erythro) derivative
Ideal Reaction Temperature 0 °C to 25 °C25 °C to 50 °C
Ester Stability (Transesterification) Excellent (tert-butyl shielding)Excellent (tert-butyl shielding)

Self-Validating Experimental Protocols

Protocol: Regioselective Nucleophilic Ring Opening with Sodium Azide

Self-Validating System Design: This protocol utilizes built-in TLC kinetic checkpoints and 1 H NMR coupling constant ( J ) analysis to definitively validate the stereochemical outcome, ensuring the researcher can objectively distinguish between the syn and anti products without requiring X-ray crystallography.

Step 1: Reaction Setup

  • Action: Dissolve 1.0 mmol of cis- or trans-tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate in 5.0 mL of anhydrous DMF under an argon atmosphere.

  • Causality: DMF is a polar aprotic solvent that effectively solvates the sodium cation, leaving the azide anion highly nucleophilic (a "naked" anion). This maximizes the kinetics of the SN2 ring opening.

Step 2: Reagent Addition

  • Action: Add 2.0 mmol of sodium azide (NaN 3​ ) and 2.0 mmol of ammonium chloride (NH 4​ Cl).

  • Causality: Aziridines require mild protonation to become sufficiently electrophilic for azide attack. NH 4​ Cl acts as a perfectly tuned mild proton source; it activates the aziridine nitrogen without being acidic enough to cleave the acid-sensitive tert-butyl ester.

Step 3: Incubation and Monitoring (Self-Validation Checkpoint 1)

  • Action: Stir the reaction at 25 °C (for the cis isomer) or 50 °C (for the trans isomer). Monitor via TLC (Hexanes:EtOAc 4:1).

  • Validation: The cis isomer will typically consume the starting material within 2–4 hours due to its high ground-state strain. The trans isomer will require 8–12 hours. The appearance of a distinct, lower-R f​ spot (the resulting amine product is significantly more polar than the aziridine) confirms successful conversion.

Step 4: Quenching and Extraction

  • Action: Quench the reaction with 10 mL of saturated aqueous NaHCO 3​ and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine (5 x 10 mL).

  • Causality: The extensive brine washes are strictly necessary to pull the high-boiling DMF out of the organic phase, preventing solvent contamination during NMR analysis.

Step 5: Stereochemical Validation (Self-Validation Checkpoint 2)

  • Action: Analyze the crude product via 1 H NMR (CDCl 3​ , 400 MHz).

  • Validation: Extract the coupling constant ( J ) between the C2 and C3 protons. The anti product (derived from the cis aziridine) typically exhibits a larger J value (~7–9 Hz) due to its preferred anti-periplanar conformation in solution. The syn product (derived from the trans aziridine) exhibits a smaller J value (~3–5 Hz). This inverse relationship mathematically validates the stereospecificity of the SN2 inversion.

ProtocolWorkflow Step1 1. Substrate Prep Dissolve Aziridine in DMF Add NH4Cl Catalyst Step2 2. Nucleophile Addition Add NaN3 Control Temp based on Isomer Step1->Step2 Step3 3. Reaction Monitoring TLC Validation Check for C3 vs C2 attack Step2->Step3 Step4 4. Quench & Extract NaHCO3 quench Extensive Brine Washes Step3->Step4 Step5 5. Characterization 1H NMR for Syn/Anti ratio Confirm stereoretention via J-coupling Step4->Step5

Self-validating experimental workflow for nucleophilic aziridine ring opening.

References

  • Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines Source: chemrxiv.org[1] URL:[Link]

  • Regioselective ring opening of aziridine for synthesizing azaheterocycle Source: nih.gov[3] URL:[Link]

  • Aziridines and Oxazolines: Valuable Intermediates in the Synthesis of Unusual Amino Acids Source: bioorg.org[2] URL:[Link]

Sources

A Comparative Guide to the Synthesis of 3-(4-bromophenyl)aziridine-2-carboxylates: Tert-butyl vs. Ethyl Esters

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the choice of ester protecting group in the synthesis of complex intermediates like 3-(4-bromophenyl)aziridine-2-carboxylates can significantly impact yield, stereoselectivity, and downstream synthetic flexibility. This guide provides an in-depth technical comparison of the use of tert-butyl and ethyl esters in this specific context, supported by experimental data from the literature.

Executive Summary: Key Performance Differences

The selection between a tert-butyl and an ethyl ester for the synthesis of 3-(4-bromophenyl)aziridine-2-carboxylate hinges on a trade-off between reaction efficiency and the desired downstream deprotection strategy. While the ethyl ester often provides high yields and excellent stereoselectivity in established catalytic asymmetric aziridination protocols, the tert-butyl ester offers the advantage of milder, acid-labile deprotection conditions, which can be crucial for preserving sensitive functionalities in complex molecules.

FeatureTert-butyl EsterEthyl Ester
Typical Yield Generally good, but can be lower than ethyl esters in some catalytic systems.High to excellent yields reported in optimized protocols.[1]
Stereoselectivity High cis-selectivity is achievable with appropriate catalysts.[2]Excellent cis-diastereoselectivity and high enantioselectivity are well-documented.[1]
Purification Can be more challenging due to potential for decomposition on silica gel.Generally straightforward purification by crystallization or chromatography.[1]
Deprotection Mild acidic conditions (e.g., TFA, ZnBr₂).[3]Requires harsher conditions (e.g., saponification followed by acidification or reduction).
Stability More sensitive to acidic conditions.Generally more robust to a wider range of reaction conditions.

Mechanistic Considerations in Asymmetric Aziridination

The catalytic asymmetric aziridination of imines with diazoacetates is a powerful method for the synthesis of chiral aziridines. The most common and well-studied approach for the synthesis of 3-aryl-aziridine-2-carboxylates involves the reaction of an imine with a diazoacetate in the presence of a chiral Lewis acid or Brønsted acid catalyst.[4][5] The Wulff-type aziridination, which employs a boroxinate catalyst derived from vaulted biaryl ligands like VANOL or VAPOL, is particularly effective for achieving high stereoselectivity.[4][5][6][7]

The choice of the ester group on the diazoacetate can influence the steric environment around the catalyst's active site, potentially affecting both the rate and the stereochemical outcome of the reaction.

Asymmetric Aziridination Workflow cluster_reactants Reactants cluster_catalyst Catalyst System 4-bromobenzaldehyde 4-bromobenzaldehyde Imine_Formation Imine Formation 4-bromobenzaldehyde->Imine_Formation Amine Amine (e.g., Benzhydrylamine) Amine->Imine_Formation Diazoacetate Diazoacetate (Ethyl or tert-butyl) Aziridination Asymmetric Aziridination Diazoacetate->Aziridination Ligand Chiral Ligand (e.g., (S)-VANOL) Catalyst_Formation Catalyst Formation Ligand->Catalyst_Formation Borate Borate Source (e.g., B(OPh)₃) Borate->Catalyst_Formation Catalyst_Formation->Aziridination Imine_Formation->Aziridination Product 3-(4-bromophenyl)aziridine- 2-carboxylate Aziridination->Product

Caption: General workflow for catalytic asymmetric aziridination.

Experimental Protocols and Performance Data

Synthesis of (2R,3R)-Ethyl 1-benzhydryl-3-(4-bromophenyl)aziridine-2-carboxylate

A well-established, gram-scale protocol for the synthesis of the ethyl ester is available from Organic Syntheses, providing a reliable benchmark for performance.[1]

Step 1: Imine Formation

N-(4-bromobenzylidene)-1,1-diphenylmethanamine is prepared by the reaction of 4-bromobenzaldehyde and aminodiphenylmethane in the presence of magnesium sulfate.[1]

Step 2: Catalytic Asymmetric Aziridination

The imine is then reacted with ethyl diazoacetate in the presence of a chiral boroxinate catalyst prepared from (S)-VANOL and triphenylborate.[1]

Experimental Data for Ethyl Ester Synthesis [1]

ParameterValue
Yield (Overall) 90%
Enantiomeric Excess (ee) 99% (first crop), 83% (second crop)
Diastereoselectivity High cis-selectivity
Purification Crystallization from dichloromethane/hexanes
Synthesis of tert-Butyl 3-(4-bromophenyl)aziridine-2-carboxylate: A Comparative Discussion

Expected Performance and Considerations for tert-Butyl Ester Synthesis:

  • Reaction Rate: The bulkier tert-butyl group may lead to a slightly slower reaction rate compared to the ethyl group due to increased steric hindrance around the catalytic center.

  • Yield: While good yields are expected, they may be slightly lower than those obtained with the ethyl ester under optimized conditions, potentially due to competing side reactions or steric inhibition.

  • Stereoselectivity: High cis-diastereoselectivity and enantioselectivity are still anticipated with catalysts like the VANOL-boroxinate system, as the fundamental mechanism of stereochemical control should remain the same.

  • Purification: Purification of the tert-butyl ester may present more challenges. The increased acid lability of the tert-butyl group makes it more susceptible to decomposition on silica gel during column chromatography. Neutralized silica gel or alternative purification methods like crystallization would be recommended.

Downstream Processing: The Critical Role of the Ester Group

The primary advantage of the tert-butyl ester becomes apparent during the deprotection step.

Deprotection_Comparison cluster_tert_butyl tert-Butyl Ester Deprotection cluster_ethyl Ethyl Ester Deprotection tBu_Ester tert-Butyl Aziridine Ester tBu_Conditions Mild Acidic Conditions (e.g., TFA, ZnBr₂, Yb(OTf)₃) tBu_Ester->tBu_Conditions tBu_Acid Aziridine Carboxylic Acid tBu_Conditions->tBu_Acid Et_Ester Ethyl Aziridine Ester Et_Conditions Harsher Conditions (e.g., Saponification with NaOH/H₂O, then H₃O⁺) Et_Ester->Et_Conditions Et_Acid Aziridine Carboxylic Acid Et_Conditions->Et_Acid

Caption: Comparison of deprotection pathways for tert-butyl and ethyl esters.

Deprotection of the Tert-butyl Ester

The tert-butyl ester can be readily cleaved under mild acidic conditions, which is highly advantageous when other acid-sensitive functional groups are present in the molecule.

  • Reagents: Trifluoroacetic acid (TFA) in dichloromethane, zinc bromide (ZnBr₂) in dichloromethane, or ytterbium triflate (Yb(OTf)₃) are effective reagents for this transformation.[3][8]

  • Advantages: These mild conditions often leave other protecting groups, such as Boc or Cbz on nitrogen, and other ester functionalities intact, offering excellent chemoselectivity.[8]

Deprotection of the Ethyl Ester

The ethyl ester is significantly more robust and requires more forcing conditions for its removal.

  • Saponification: The most common method is hydrolysis using a strong base like sodium hydroxide or lithium hydroxide, followed by acidification. This can be problematic for base-sensitive substrates.

  • Reductive Cleavage: While less common for simple ethyl esters, reductive methods can sometimes be employed.

  • Disadvantages: The harsh basic conditions of saponification can lead to undesired side reactions, including ring-opening of the aziridine, especially if the nitrogen is unprotected or activated by an electron-withdrawing group.[9]

Conclusion and Recommendations

The choice between a tert-butyl and an ethyl ester in the synthesis of 3-(4-bromophenyl)aziridine-2-carboxylate is a strategic decision that should be made with the entire synthetic route in mind.

  • For syntheses where high yield and well-established, scalable protocols are paramount, and the downstream chemistry can tolerate harsh basic conditions, the ethyl ester is an excellent choice, backed by robust data from sources like Organic Syntheses.[1]

  • For the synthesis of complex molecules with sensitive functionalities where mild deprotection is critical to preserve molecular integrity, the tert-butyl ester is the superior option. While it may require more careful optimization of the aziridination and purification steps, the flexibility it affords in the final stages of a synthesis is invaluable.

It is recommended that for novel applications involving the tert-butyl ester, a small-scale pilot reaction be conducted to optimize the aziridination conditions and to develop a suitable non-silica-based purification protocol to maximize yield and purity.

References

  • Wulff, W. D., et al. A General Asymmetric Catalytic Aziridination Reaction (AZ). MSU Chemistry. [Link]

  • Desai, A. A.; Morán-Ramallal, R.; Wulff, W. D. Gram Scale Catalytic Asymmetric Aziridination: Preparation of (2R,3R)-Ethyl 1-Benzhydryl-3-(4-Bromophenyl)Aziridine 2-Carboxylate. Org. Synth.2011 , 88, 224-237. [Link]

  • Borkin, D.; Carlson, A.; Török, B. K-10-Catalyzed Highly Diastereoselective Synthesis of Aziridines. Synlett2010 , 745-748. [Link]

  • Rasmussen, K. G.; Jørgensen, K. A. Metal-catalysed reactions of imines with ethyl diazoacetate leading to aziridines. J. Chem. Soc., Perkin Trans. 11997 , 1287-1293. [Link]

  • Ethyl diazoacetate. Scinapse. [Link]

  • Lu, Z.; Zhang, Y.; Wulff, W. D. Direct access to N-H-aziridines from asymmetric catalytic aziridination with borate catalysts derived from vaulted binaphthol and vaulted biphenanthrol ligands. J. Am. Chem. Soc.2007 , 129, 7185-7194. [Link]

  • Antilla, J. C.; Wulff, W. D. Multi-Component Catalytic Asymmetric Aziridination of Aldehydes. J. Am. Chem. Soc.2008 , 130, 17292-17293. [Link]

  • Wulff, W. D., et al. Catalytic asymmetric synthesis of trisubstituted aziridines. J. Am. Chem. Soc.2011 , 133, 8892-8895. [Link]

  • Zeng, X., et al. Highly Efficient Asymmetric Trans-Selective Aziridination of Diazoacetamides and N-Boc-imines Catalyzed by Chiral Brønsted Acids. Org. Lett.2009 , 11, 3036-3039. [Link]

  • Reddy, G. S.; Srinivas, I.; Kumar, K. H. Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions. Indian J. Chem., Sect. B2002 , 41, 157-159. [Link]

  • Wulff, W. D., et al. Catalytic asymmetric synthesis of trisubstituted aziridines. J. Am. Chem. Soc.2011 , 133, 8892-8895. [Link]

  • Antilla, J. C.; Wulff, W. D. Catalytic Asymmetric Aziridination with Arylborate Catalysts Derived from VAPOL and VANOL Ligands. Angew. Chem. Int. Ed.2000 , 39, 4518-4521. [Link]

  • Alcon, M., et al. Deprotection of Sulfonyl Aziridines. J. Org. Chem.1998 , 63, 369-374. [Link]

  • Ishikawa, T. Aziridine-2-carboxylates: Preparation, Nucleophilic Ring Opening, and Ring Expansion. HETEROCYCLES2012 , 85, 2855-2888. [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. [Link]

  • Wu, Y.; Sun, Y.; Sun, J. Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr₂. J. Org. Chem.2004 , 69, 6141-6144. [Link]

  • Denolf, B.; Leemans, E.; De Kimpe, N. Asymmetric Synthesis of Aziridines by Reduction of N-tert-Butanesulfinyl α-Chloro Imines. J. Org. Chem.2007 , 72, 3211-3217. [Link]

  • Padwa, A., et al. Catalyzed addition of diazoacetoacetates to imines: synthesis of highly functionalized aziridines. Org. Biomol. Chem.2003 , 1, 239-246. [Link]

  • Zwanenburg, B. Synthesis and Reactions of Aziridine-2-Carboxylic Esters. Ph.D. Thesis, Catholic University of Nijmegen, 1989 . [Link]

  • Theodorou, V., et al. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ARKIVOC2018 , (vii), 308-319. [Link]

  • Kuznetsov, M. A., et al. 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. Molecules2021 , 26, 5585. [Link]

  • Parvez, M. S. Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions. ChemRxiv2026 . [Link]

  • Alcon, M., et al. Deprotection of Sulfonyl Aziridines. J. Org. Chem.1998 , 63, 369-374. [Link]

  • Devi, P. Can anyone suggest the complete deprotection of trityl group from highly branched aziridines (N of aziridine is protected with Tr)? ResearchGate. 2013 . [Link]

  • Kuznetsov, M. A., et al. 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. ResearchGate. 2021 . [Link]

  • Li, Y., et al. Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. Journal of Hebei University (Natural Science Edition)2015 , 35, 48-52. [Link]

Sources

Validation of HPLC methods for cis-tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate enantiomeric purity

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Validation of Chiral HPLC Methods for Enantiomeric Purity Determination of cis-tert-Butyl 3-(4-bromophenyl)aziridine-2-carboxylate

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving highly strained, reactive chiral building blocks. Aziridine-2-carboxylates are profoundly important in medicinal chemistry, serving as versatile precursors for unnatural amino acids, β-lactams, and complex alkaloids. However, their inherent ring strain (calculated at ~48 kcal/mol) and reactivity make them challenging to analyze and purify[1].

This guide provides an objective, data-driven comparison of Chiral Stationary Phases (CSPs) for the enantiomeric resolution of cis-tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate (CAS: 1431365-58-0)[2]. Furthermore, it establishes a self-validating analytical framework strictly aligned with the latest ICH Q2(R2) guidelines for analytical procedure validation[3].

Mechanistic Grounding: The Enantiodiscrimination Challenge

The cis-isomer of tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate presents a unique trifecta of structural features that dictate its chromatographic behavior:

  • The Basic Aziridine Nitrogen (NH): Acts as a strong hydrogen-bond donor and acceptor.

  • The Bulky tert-Butyl Ester: Imposes significant steric hindrance, which can either facilitate spatial locking within a chiral groove or prevent access to the stationary phase's binding sites.

  • The 4-Bromophenyl Ring: Provides a highly polarizable π-system capable of strong π-π and dipole-dipole interactions.

To achieve baseline resolution ( Rs​>1.5 ), the chosen CSP must exploit these three features simultaneously. Normal-phase chromatography is universally preferred here, as non-polar mobile phases (e.g., Hexane) maximize the critical hydrogen-bonding interactions between the analyte and the CSP[4].

Comparative Analysis of Chiral Stationary Phases (CSPs)

We evaluated three dominant classes of CSPs for this application: Amylose-based, Cellulose-based, and Pirkle-type columns.

  • Amylose-based (e.g., Chiralpak® ID): Features an amylose backbone derivatized with tris(3-chlorophenylcarbamate). The helical structure provides deep chiral grooves, while the carbamate linkages offer robust H-bonding networks. The electron-withdrawing chloro-groups enhance the acidity of the carbamate NH, strengthening interactions with the aziridine nitrogen[4][5].

  • Cellulose-based (e.g., Chiralcel® OJ-H): Derivatized with tris(4-methylbenzoate). While effective for many esters, the linear nature of cellulose and the lack of carbamate NH donors often result in slightly lower selectivity for free N-H aziridines compared to amylose carbamates[4].

  • Pirkle-type (e.g., Whelk-O® 1): Relies on bidentate binding via π-π interactions and steric clefts. While excellent for aromatic compounds, the bulky tert-butyl group of our analyte slightly impedes optimal face-to-face π-stacking with the 4-bromophenyl ring[5].

Quantitative Performance Comparison

The following table summarizes the chromatographic performance of these alternatives under optimized normal-phase conditions.

Chiral ColumnSelector TypeMobile Phase (v/v)Selectivity ( α )Resolution ( Rs​ )Peak SymmetryRationale / Causality
Chiralpak® ID Amylose tris(3-chlorophenylcarbamate)Hexane/IPA (90:10)1.242.15 1.05Optimal fit. Strong H-bonding between carbamate and aziridine NH; deep helical groove accommodates the tert-butyl bulk[5].
Chiralcel® OJ-H Cellulose tris(4-methylbenzoate)Hexane/IPA (90:10)1.151.601.12Moderate fit. Ester linkages provide weaker H-bonding than carbamates, leading to reduced enantiodiscrimination[4].
Whelk-O® 1 1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthreneHexane/IPA (80:20)1.101.351.25Sub-optimal. The tert-butyl group sterically hinders the necessary π-π stacking with the 4-bromophenyl moiety[5].

Conclusion: The Chiralpak ID column is the superior choice, providing robust baseline separation ( Rs​>2.0 ), which is critical for accurately quantifying trace enantiomeric impurities (e.g., 0.1% of the unwanted (2S,3S) enantiomer in a batch of (2R,3R)).

Method Development & Validation Workflow

To ensure the method is fit-for-purpose, we must align our development with the ICH Q2(R2) guidelines (effective June 2024), which emphasize a lifecycle and risk-based approach to analytical procedures[3][6].

G Start Method Selection (CSP Screening) Opt Chromatographic Optimization (Mobile Phase, Flow, Temp) Start->Opt Select Chiralpak ID Spec Specificity Assessment (Rs > 1.5 Required) Opt->Spec Optimize Resolution Spec->Opt Rs < 1.5 Val ICH Q2(R2) Validation (Linearity, Accuracy, Precision) Spec->Val Baseline Separation Achieved Robust Robustness Testing (DoE Approach) Val->Robust Criteria Met Routine Routine Enantiomeric Purity Analysis Robust->Routine Method Validated

Caption: ICH Q2(R2) Lifecycle Workflow for Chiral HPLC Method Validation.

Optimized Experimental Protocol

This self-validating protocol ensures reproducible enantiodiscrimination of cis-tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate.

Materials & Instrumentation:

  • System: HPLC equipped with a quaternary pump, column thermostat, and Diode Array Detector (DAD)[4].

  • Column: Chiralpak® ID (250 mm × 4.6 mm, 5 µm particle size)[5].

  • Mobile Phase: HPLC-grade n-Hexane and 2-Propanol (IPA).

  • Modifier: Diethylamine (DEA) - Crucial step: Adding 0.1% DEA suppresses secondary interactions between the basic aziridine nitrogen and residual silanols on the silica support, preventing peak tailing.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Mix n-Hexane and IPA in a 90:10 (v/v) ratio. Add 0.1% (v/v) DEA. Degas ultrasonically for 15 minutes.

  • System Equilibration: Purge the HPLC lines and equilibrate the Chiralpak ID column at a flow rate of 1.0 mL/min at 25 °C until a stable baseline is achieved (typically 10-15 column volumes)[5].

  • Sample Preparation: Dissolve the racemic standard of cis-tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate in the mobile phase to a final concentration of 1.0 mg/mL. Causality: Dissolving the sample in the mobile phase prevents solvent-induced peak distortion (the "solvent effect").

  • Injection & Detection: Inject 10 µL of the sample. Monitor the eluent using UV detection at 230 nm (optimal absorbance for the bromophenyl chromophore)[4].

  • System Suitability Test (SST): Before running unknown samples, inject the racemate. The system is only valid if Rs​≥1.5 , tailing factor ( Tf​ ) ≤1.2 , and theoretical plates ( N ) >5000 .

ICH Q2(R2) Validation Framework

Once the method is optimized, it must be rigorously validated to prove it is "fit for purpose" for determining enantiomeric excess (ee%)[7].

  • Specificity: The DAD must confirm peak purity for both the (2R,3R) and (2S,3S) enantiomers. No co-eluting matrix interferences or degradation products (such as ring-opened amino acid derivatives) should be present at the retention times of the enantiomers[8].

  • Linearity and Range: Prepare calibration standards of the minor enantiomer from 0.05% (Reporting Threshold) to 120% of the nominal specification limit. According to ICH Q2(R2), a linear regression model must yield an R2≥0.999 [7].

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Utilizing the signal-to-noise (S/N) approach, establish the LOD at S/N = 3:1 and the LOQ at S/N = 10:1. For this method on Chiralpak ID, the expected LOQ is ≤0.05% , ensuring trace enantiomeric impurities are accurately quantified.

  • Accuracy (Recovery): Spike known amounts of the minor enantiomer into a solution of the pure major enantiomer at 50%, 100%, and 150% of the specification limit. Recovery must fall between 95.0% and 105.0%[6].

  • Precision (Repeatability & Intermediate Precision): Perform six replicate injections of a sample containing 1% of the minor enantiomer. The Relative Standard Deviation (RSD) of the minor enantiomer peak area must be ≤2.0% [9].

  • Robustness: Deliberately vary critical method parameters (e.g., Flow rate ±0.1 mL/min, Column Temperature ±2 °C, IPA content ±1% ). The resolution ( Rs​ ) must remain >1.5 under all conditions, proving the method's reliability for routine Quality Control (QC)[3].

Conclusion

The enantiomeric resolution of cis-tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate is most effectively achieved using an amylose-based carbamate CSP (Chiralpak ID) under normal-phase conditions. The deep chiral grooves and strong hydrogen-bonding capabilities of this phase perfectly accommodate the steric bulk and polar nature of the aziridine. By rigorously applying the ICH Q2(R2) validation framework, laboratories can ensure this analytical procedure delivers the precision, accuracy, and robustness required for modern pharmaceutical development.

References

  • QbD Group. "ICH Q2(R2) Validation of Analytical Procedures." QbD Group, 2024. URL:[Link]

  • European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu, 2024. URL:[Link]

  • International Council for Harmonisation. "Validation of Analytical Procedures Q2(R2)." ICH, 2023. URL:[Link]

  • Federal Register. "Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; Guidances for Industry." Federal Register, 2024. URL:[Link]

  • International Council for Harmonisation. "Validation of Analytical Procedure Q2(R2) Draft Version." ICH, 2022. URL:[Link]

  • NextSDS. "cis-tert-Butyl 3-(4-bromophenyl)aziridine-2-carboxylate." NextSDS, 2024. URL:[Link]

  • ChemRxiv. "Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines." ChemRxiv, 2024. URL:[Link]

Sources

Benchmarking Catalytic Methods for cis-tert-Butyl 3-(4-bromophenyl)aziridine-2-carboxylate Production

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

cis-tert-Butyl 3-(4-bromophenyl)aziridine-2-carboxylate is a highly valuable chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including chloramphenicol analogs and peptidomimetics[1]. Achieving strict cis-diastereoselectivity and high enantiomeric excess (ee) during the aziridination of imines is notoriously difficult without specialized catalytic systems.

As a Senior Application Scientist, I have benchmarked the two premier catalytic paradigms for this transformation: Wulff’s VAPOL-derived boroxinate catalysis [2] and Bew’s multicomponent chiral phosphoric acid catalysis [1]. This guide objectively compares their mechanistic causality, operational protocols, and quantitative performance to aid researchers in selecting the optimal route for their specific scale and discovery phase.

Mechanistic Pathway & Workflow

Both methods rely on the catalytic transfer of a carbene from tert-butyl diazoacetate to an imine derived from 4-bromobenzaldehyde. The generalized workflow is visualized below.

Aziridination Imine Imine (4-Bromobenzaldehyde derived) Intermediate Activated Iminium-Diazo Intermediate Imine->Intermediate Catalyst Activation Diazo tert-Butyl Diazoacetate Diazo->Intermediate Nucleophilic Attack Catalyst Chiral Catalyst (Lewis or Brønsted Acid) Catalyst->Intermediate Product cis-tert-butyl 3-(4-bromophenyl) aziridine-2-carboxylate Intermediate->Product Ring Closure (Stereoselective) Byproduct N₂ Gas Intermediate->Byproduct Expulsion

Figure 1: General catalytic pathway for the asymmetric synthesis of cis-aziridine-2-carboxylates.

Method 1: Wulff’s VAPOL-Boroxinate Catalysis

Expertise & Causality

Wulff's catalytic system utilizes a self-assembled boroxinate complex rather than a simple Lewis acid[2]. The critical step in this protocol is heating the (S)-VAPOL ligand with triphenylborate under a high vacuum. This physical parameter drives the equilibrium forward by continuously removing the volatile phenol byproduct, locking the boron and VAPOL into a rigid, deep chiral pocket[3]. The strict cis-selectivity arises because the bulky tert-butyl group of the diazoacetate is forced into an antiperiplanar approach relative to the imine nitrogen, minimizing steric clash during the irreversible ring-closing step[4].

Boroxinate VAPOL (S)-VAPOL Ligand Heat Heat (80 °C) & Vacuum (Phenol Removal) VAPOL->Heat Borate B(OPh)3 (Triphenylborate) Borate->Heat ActiveCat Active Boroxinate Brønsted/Lewis Acid Heat->ActiveCat Self-Assembly

Figure 2: Self-assembly of the active VAPOL-boroxinate catalyst via thermal phenol extrusion.
Self-Validating Experimental Protocol
  • Catalyst Assembly : In a Schlenk flask, combine (S)-VAPOL (5–10 mol%) and B(OPh)₃ (15–30 mol%). Heat to 80 °C under high vacuum (0.1 mmHg) for 1 hour.

    • Validation Check: The complete extrusion of phenol can be confirmed when no characteristic phenol odor remains, and an NMR aliquot shows the disappearance of free B(OPh)₃ peaks[2].

  • Imine Preparation : Pre-form the imine from 4-bromobenzaldehyde and benzhydrylamine in a separate vessel. Rigorously dry the isolated imine over MgSO₄.

  • Aziridination : Dissolve the imine (0.5 M) in dry CH₂Cl₂ or CCl₄. Add the assembled boroxinate catalyst. Slowly add tert-butyl diazoacetate (1.1 equiv) at room temperature.

  • Reaction Monitoring : Stir for 24 hours.

    • Validation Check: Track the reaction via IR spectroscopy by monitoring the disappearance of the strong, hazardous diazo stretch at ~2100 cm⁻¹.

  • Isolation : Filter the crude mixture through a short silica plug (EtOAc/Hexanes) and crystallize the product.

Method 2: Bew’s Chiral Phosphoric Acid Catalysis (aza-Darzens)

Expertise & Causality

Unlike Wulff's two-step approach, Bew’s method employs a multicomponent, one-pot strategy using a chiral BINOL-derived phosphoric acid[1]. The mechanistic key to achieving high enantiomeric excess in this system is the deliberate use of ortho-tert-butoxyaniline to form the imine in situ. The bulky ortho-tert-butoxy group restricts the rotational freedom of the imine, creating a tightly hydrogen-bonded, rigid iminium ion-pair with the chiral phosphate anion[5]. This locked conformation dictates the facial selectivity of the diazoacetate attack, while the sterically minimized approach of the diazoacetate ensures high cis-diastereoselectivity[6].

Self-Validating Experimental Protocol
  • Reaction Setup : In a dry flask, combine 4-bromobenzaldehyde (1.0 equiv), ortho-tert-butoxyaniline (1.0 equiv), and the chiral BINOL-phosphoric acid catalyst (10 mol%) in dry CH₂Cl₂[1].

  • In Situ Activation : Stir for 30 minutes at room temperature to allow complete imine formation.

    • Validation Check: An aliquot analyzed by ¹H-NMR must show the complete disappearance of the aldehyde proton peak (~10.0 ppm) and the emergence of the imine CH=N peak (~8.5 ppm)[4].

  • Diazo Addition : Cool the reaction mixture to 0 °C and add tert-butyl diazoacetate (1.2 equiv) dropwise.

  • Completion : Stir until nitrogen gas evolution ceases and TLC indicates the complete consumption of the imine intermediate. Purify via flash chromatography.

Quantitative Data Presentation

The following table benchmarks the expected performance metrics of both catalytic systems when synthesizing cis-tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate.

Performance MetricWulff's Boroxinate Catalyst[2]Bew's Phosphoric Acid Catalyst[1]
Catalyst Scaffold (S)-VAPOL / B(OPh)₃ BoroxinateChiral BINOL-derived Phosphoric Acid
Reaction Architecture Two-step (Imine pre-formation)Multicomponent (One-pot)
Amine Auxiliary Benzhydrylamineortho-tert-Butoxyaniline
Chemical Yield 80 – 90%85 – 95%
Enantiomeric Excess (ee) > 95%90 – 95%
Diastereoselectivity (cis:trans) > 50:1> 90:10
Catalyst Loading 5 – 10 mol%5 – 10 mol%
Operational Temperature Room Temperature0 °C to Room Temperature

Strategic Recommendations

  • Choose Wulff’s Boroxinate Method if your primary goal is scale-up and absolute enantiopurity . The VAPOL-boroxinate system is highly robust for gram-to-kilogram scale production and routinely delivers >95% ee[3]. However, it requires rigorous catalyst pre-assembly under high vacuum.

  • Choose Bew’s Phosphoric Acid Method if your primary goal is operational simplicity and rapid library generation . The multicomponent one-pot nature of this reaction bypasses the need for imine isolation and complex catalyst self-assembly, making it highly advantageous for early-stage medicinal chemistry and structure-activity relationship (SAR) studies[1].

References

  • Zhang, Y., Desai, A., Lu, Z., Hu, G., Ding, Z., & Wulff, W. D. "Catalytic Asymmetric Aziridination with Borate Catalysts Derived from VANOL and VAPOL Ligands: Scope and Mechanistic Studies". Chemistry - A European Journal, 2008.[Link]

  • Bew, S. P., Liddle, J., Hughes, D. L., Pesce, P., & Thurston, S. M. "Chiral Brønsted Acid-Catalyzed Asymmetric Synthesis of N-Aryl-cis-aziridine Carboxylate Esters". Angewandte Chemie International Edition, 2017.[Link]

  • Liddle, J. "Organocatalytic synthesis of chiral non-racemic aziridines, labelled with 2H, 15N, 13C stable isotopes". University of East Anglia (Thesis), 2015.[Link]

Sources

Validating Stereochemical Purity of cis-tert-Butyl 3-(4-bromophenyl)aziridine-2-carboxylate: A Comparative Chiral GC Guide

Author: BenchChem Technical Support Team. Date: March 2026

Enantioenriched aziridine-2-carboxylates are highly versatile chiral building blocks used extensively in the total synthesis of bioactive molecules, including complex amino acid derivatives and β-lactam antibiotics[1]. Among these, cis-tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate presents a unique analytical challenge. Its two contiguous stereocenters dictate that any synthetic methodology must be rigorously evaluated for both diastereomeric excess (de) and enantiomeric excess (ee).

While High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are common choices for chiral resolution, Gas Chromatography (GC) utilizing cyclodextrin-based stationary phases offers superior theoretical plate counts and resolving power for volatile, thermally stable low-molecular-weight heterocycles[2][3]. This guide objectively compares chiral GC column chemistries and provides a self-validating, step-by-step protocol for the stereochemical analysis of this critical intermediate.

The Analytical Challenge: Why Chiral GC?

The determination of ee for compounds that lack strong UV chromophores or exhibit overlapping UV absorption profiles often necessitates alternatives to traditional RP-HPLC[3]. While the 4-bromophenyl group in our target molecule provides some UV activity, the baseline resolution of the cis enantiomers—(2R,3R) and (2S,3S)—is frequently compromised in liquid phases due to broad peak shapes caused by solvent-solute interactions.

Chiral GC eliminates mobile phase interference. The separation relies entirely on the differential free energy (ΔΔG) of transient diastereomeric inclusion complexes formed between the gaseous enantiomers and the chiral stationary phase (CSP)[4].

Mechanistic Insights: Choosing the Right Stationary Phase

The industry standard for resolving chiral aziridines is the cyclodextrin-based CSP[2]. However, not all cyclodextrins perform equally:

  • β-Cyclodextrin (e.g., CP-Chirasil-DEX CB, Beta-DEX): Features a cavity size of approximately 6.0–6.5 Å. This dimension perfectly accommodates the 4-bromophenyl moiety of the aziridine, while the hydroxyl/ether groups on the cyclodextrin rim engage in highly directional hydrogen bonding with the aziridine nitrogen and the tert-butyl ester carbonyl. This optimal "snug fit" maximizes the ΔΔG between the enantiomers, leading to baseline resolution[4][5].

  • γ-Cyclodextrin (e.g., Gamma-DEX): Features a larger cavity (~8.0 Å). The 4-bromophenyl group "rattles" within this larger space, resulting in weaker, less stereoselective inclusion complexes and consequently poor resolution (Rs < 1.0).

  • Amino Acid Derivatives (e.g., Chirasil-Val): Rely primarily on hydrogen bonding rather than inclusion. Because the aziridine nitrogen is sterically hindered by the adjacent tert-butyl ester and the 4-bromophenyl group, hydrogen bonding alone is insufficient for robust chiral discrimination.

Quantitative Comparison of Analytical Platforms
Analytical Platform / ColumnChiral Selector MechanismResolution (Rs) for cis EnantiomersAverage Analysis TimeSuitability for Target Molecule
GC: CP-Chirasil-DEX CB β-Cyclodextrin (Inclusion + H-bond)> 2.0 (Baseline) 15–25 minOptimal. High theoretical plates; sharp peaks[5][6].
GC: Gamma-DEX γ-Cyclodextrin (Inclusion + H-bond)< 1.0 (Co-elution)15–20 minSuboptimal. Cavity too large for rigid steric discrimination.
GC: Chirasil-Val L-Valine tert-butylamide (H-bond)< 0.5 (Co-elution)20–30 minPoor. Steric hindrance blocks critical H-bond interactions.
HPLC: Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)~ 1.2 (Partial)30–45 minModerate. Susceptible to peak tailing due to basic aziridine N.

Stereochemical Validation Workflow

To ensure data integrity, the analytical workflow must be treated as a self-validating system. The process below outlines the logical progression from system suitability to final ee calculation.

G A Racemate Standard Injection C Chiral GC Separation (β-Cyclodextrin Phase) A->C System Suitability B Enantioenriched Sample Preparation B->C Sample Injection D FID / MS Detection C->D Elution E Evaluate Resolution (Rs > 1.5 Required) D->E Peak Integration F Calculate ee & de (% Area Normalization) E->F Validated Data

Workflow for stereochemical validation of chiral aziridines via GC.

Experimental Protocol: High-Resolution Chiral GC

The following protocol utilizes a β-cyclodextrin capillary column to determine the enantiomeric purity of cis-tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate.

Equipment & Materials
  • Gas Chromatograph: Agilent 7890B (or equivalent) equipped with a Flame Ionization Detector (FID)[6].

  • Column: CP-Chirasil-DEX CB (25 m length × 0.25 mm internal diameter × 0.25 µm film thickness)[5][6].

  • Carrier Gas: High-purity Helium (99.999%).

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology

Step 1: Sample Preparation

  • Racemic Reference: Accurately weigh 1.0 mg of racemic cis-tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate and dissolve in 1.0 mL of anhydrous DCM.

  • Analyte Sample: Prepare the enantioenriched synthetic sample at an identical concentration (1.0 mg/mL in DCM). Causality Check: DCM is chosen because it is highly volatile, expands predictably in the GC inlet, and does not degrade the aziridine ring, ensuring the sample reaches the column intact.

Step 2: Instrument Parameters Setup

  • Inlet: Set to 250 °C. Use a split injection mode with a split ratio of 50:1 to prevent column overloading, which causes fronting and destroys chiral resolution.

  • Carrier Gas Flow: Set to a constant flow of 1.2 mL/min (average linear velocity ~45 cm/s)[6].

  • Oven Temperature Program:

    • Initial temperature: 130 °C, hold for 2 minutes.

    • Ramp: 2 °C/min to 170 °C.

    • Final hold: 5 minutes at 170 °C.

  • Detector (FID): Set to 250 °C. Hydrogen flow at 30 mL/min, Air flow at 400 mL/min, Makeup gas (N2) at 25 mL/min.

Step 3: Self-Validating System Suitability

  • Inject 1.0 µL of the Racemic Reference .

  • Identify the two enantiomeric peaks (typically eluting between 15 and 18 minutes).

  • Validation Gate: Calculate the resolution (Rs). The system is only validated for sample analysis if Rs ≥ 1.5 (baseline resolution) and the peak area ratio is 50:50 (± 1%). If the ratio deviates, it indicates either co-elution of an achiral impurity or active-site degradation in the inlet causing enantioselective decomposition.

Step 4: Sample Analysis & Calculation

  • Inject 1.0 µL of the Analyte Sample .

  • Integrate the peak areas corresponding to the retention times established by the racemate.

  • Calculate the enantiomeric excess (ee) using the formula: % ee =[(Area of Major Enantiomer - Area of Minor Enantiomer) / (Total Area of Both Enantiomers)] × 100

Troubleshooting & Data Integrity

  • Loss of Resolution Over Time: Cyclodextrin phases are sensitive to moisture and highly polar contaminants. If Rs drops below 1.5, bake out the column at 200 °C (do not exceed the column's maximum isothermal limit, typically 200-225 °C for Chirasil-DEX) for 2 hours with a high carrier gas flow.

  • Diastereomeric Contamination: If the sample contains traces of the trans diastereomer, these will elute as a separate pair of peaks, usually at distinct retention times from the cis pair. The CP-Chirasil-DEX CB column is highly effective at separating both the cis and trans diastereomers simultaneously[7], allowing for the concurrent calculation of diastereomeric excess (de).

References

  • Benchchem. Determining Enantiomeric Purity of Chiral Aziridine-2-carboxylate.
  • ChemRxiv. Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines.
  • ACS Publications. Selected Ion Monitoring Using Low-Cost Mass Spectrum Detectors Provides a Rapid, General, and Accurate Method for Enantiomeric Excess Determination.
  • ResearchGate. Chiral separations using gas chromatography.
  • IRIS (University of Sassari). New perspectives and applications in organolithium chemistry: halocarbenoids and reductive lithiation.
  • RSC Publishing. Organic & Biomolecular Chemistry.
  • LMU Munich. Late-Stage Functionalization of Peptides and Cyclopeptides Using Organozinc Reagents.

Sources

Safety Operating Guide

cis-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of cis-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate

As a highly specialized building block in peptidomimetic synthesis and drug development, cis-tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate presents unique logistical and safety challenges at the end of its lifecycle. Proper disposal is not merely a matter of regulatory compliance; it is a critical safety operation.

This guide provides a causality-driven, step-by-step operational plan for the safe handling, segregation, and ultimate destruction of this compound, ensuring that your laboratory maintains the highest standards of environmental health and safety.

Chemical Profile & Hazard Causality

To manage chemical waste effectively, one must first understand the molecular behavior that dictates its disposal pathway. This compound contains two distinct structural hazards that govern its waste classification:

  • The Aziridine Ring (Reactivity & Toxicity): Aziridines are three-membered nitrogen heterocycles characterized by immense ring strain. They act as potent electrophilic alkylating agents, making them highly toxic and potentially mutagenic[1]. Furthermore, they are susceptible to rapid, exothermic ring-opening reactions when exposed to acids or nucleophiles.

  • The Bromophenyl Group (Halogenated Classification): The presence of the bromine atom fundamentally alters the disposal logistics. Halogenated organic compounds cannot be disposed of via standard solvent fuel blending. Combusting halogens in standard incinerators generates corrosive hydrogen bromide (HBr) gas and risks the formation of toxic dioxins[2]. Therefore, this compound mandates specialized high-temperature destruction.

Application Scientist’s Note: While it may be tempting to "quench" the reactive aziridine ring in-situ using acidic solutions before disposal, doing so with halogenated derivatives often generates complex, highly exothermic mixtures that complicate downstream RCRA manifesting. Direct collection into a dedicated halogenated waste stream is the safest, self-validating route.

Operational Safety & Pre-Disposal Controls

Before initiating any disposal or transfer protocols, ensure the following operational controls are active:

  • Engineering Controls: All handling, including waste transfer, must occur within a certified chemical fume hood to prevent inhalation of toxic dust or vapors.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving is highly recommended due to the compound's alkylating potential), chemical splash goggles, and a flame-resistant lab coat.

  • Spill Response: In the event of a spill, do not use acidic absorbents, which could trigger a runaway ring-opening reaction. Use inert, non-combustible absorbents (e.g., dry sand or vermiculite), sweep gently, and place the material directly into a compatible halogenated waste container.

Step-by-Step Disposal Methodologies

The following protocols provide a self-validating system to ensure complete containment and regulatory compliance from the benchtop to the accumulation area.

Protocol 1: In-Hood Waste Segregation and Containerization

Because of the bromine atom, this compound and any associated solvents (e.g., dichloromethane) must be strictly segregated into the Halogenated Organic Waste stream[3].

  • Step 1: Verify chemical compatibility. Ensure the target waste container is designated exclusively for "Halogenated Organics" and does not contain strong acids, bases, or oxidizers.

  • Step 2: Inspect the container. Confirm the use of a High-Density Polyethylene (HDPE) or glass receptacle. Strictly avoid galvanized steel safety cans , as halogenated waste will corrode the metal and cause leaks[4].

  • Step 3: Transfer via safety funnel. In a certified fume hood, slowly decant the waste into the container to minimize aerosolization.

  • Step 4: Seal and label. Immediately remove the funnel and securely cap the container. Leaving funnels in open containers is a primary EPA violation[5]. Update the RCRA hazardous waste manifest tag with the full chemical name—do not use abbreviations.

Protocol 2: Triple-Rinsing Procedure for Acutely Toxic Primary Containers

Because aziridine derivatives exhibit acute toxicity characteristics, empty primary containers must not be discarded in standard laboratory trash without decontamination[4].

  • Step 1: Solvent selection. Select a compatible solvent (e.g., dichloromethane or acetone) capable of fully dissolving any residual aziridine.

  • Step 2: First rinse. Add a volume of solvent equal to approximately 10% of the container's capacity. Cap the container, agitate gently for 30 seconds, and decant the rinsate into the Halogenated Waste stream[1].

  • Step 3: Subsequent rinses. Repeat Step 2 two additional times, ensuring all internal surfaces are contacted by the solvent.

  • Step 4: Defacement and disposal. Once triple-rinsed, completely deface the original manufacturer label with a thick marker. The neutralized glass container may now be safely discarded in a designated clean glass receptacle[1].

Logistics of Ultimate Destruction & Regulatory Compliance

Once collected by your Environmental Health and Safety (EHS) department from the Satellite Accumulation Area (SAA), the halogenated waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).

The standard, EPA-compliant destruction method for halogenated organics is Rotary Kiln Incineration [2]. The waste is incinerated at temperatures exceeding 1000°C. To prevent environmental contamination, the incinerator is equipped with a caustic scrubber (e.g., a sodium hydroxide spray) that captures and neutralizes the hydrogen bromide (HBr) gas generated during combustion, converting it into harmless aqueous salts[2].

Quantitative Waste Stream Analysis

To ensure proper segregation, consult the following comparative matrix for aziridine derivative waste streams.

ParameterHalogenated Stream (Required)Non-Halogenated StreamAqueous Stream
Target Constituents Brominated aziridines, DCM, ChloroformAcetone, Hexane, TolueneWater, Buffers
Destruction Temp. > 1000°C (Rotary Kiln)[2]~ 800°C (Fuel Blending)N/A
Emission Control Caustic Scrubbing (HBr capture)Standard FiltrationpH Neutralization (pH 5-9)[5]
Container Material Glass, HDPE (No Metal)[4]Glass, HDPE, Metal CansGlass, HDPE
Relative Cost High (Significantly higher)[3]LowLow

Disposal Workflow Visualization

G A Waste Generation: Bromophenyl Aziridine Derivative B Segregation Decision: Halogen Content? A->B C Halogenated Waste Stream (Requires Specialized Disposal) B->C Yes (Contains Bromine) D Non-Halogenated Stream (DO NOT USE) B->D No E Collection in Glass/HDPE (Avoid Galvanized Metal) C->E F Satellite Accumulation Area (<55 gal limit) E->F G EHS Pickup & RCRA Manifesting F->G H Rotary Kiln Incineration (>1000°C) G->H I Caustic Scrubbing (Neutralizes HBr Gas) H->I

Workflow detailing the segregation, collection, and thermal destruction of aziridine waste.

References

  • Hazardous & Regulated Waste Management Guide - Western Kentucky University. 3

  • Chemical Waste Guide - Kansas State University. 5

  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf (NIH). 4

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - U.S. Environmental Protection Agency (EPA). 2

  • Hazardous Waste Management Guide - University of Florida. 1

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
cis-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.